molecular formula C10H8O4 B1322313 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid CAS No. 854515-52-9

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Cat. No.: B1322313
CAS No.: 854515-52-9
M. Wt: 192.17 g/mol
InChI Key: JVELFLPOFDICQP-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid (CAS 854515-52-9) is a benzofuran derivative of significant interest in medicinal and organic chemistry. Its molecular structure incorporates a benzofuran core functionalized with a hydroxy group and a carboxylic acid, making it a versatile building block for the synthesis of more complex molecules . A primary and high-value application of this compound is its role as a key synthetic intermediate in the preparation of Fruquintinib, a VEGFR inhibitor used in cancer therapy . The carboxylic acid group on the benzofuran scaffold allows for further chemical modifications, facilitating the creation of a wide array of derivatives for pharmaceutical research . Benzofuran derivatives, as a class, have been extensively studied for their diverse pharmacological properties, including potential antitumor, anti-tubercular, and antiarrhythmic activities, underscoring the research value of this compound . Please be advised: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for personal use.

Properties

IUPAC Name

6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVELFLPOFDICQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622867
Record name 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854515-52-9
Record name 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid, a key intermediate in the synthesis of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Fruquintinib. This document details the known quantitative data, outlines detailed experimental protocols for their determination, and presents relevant biochemical pathways and synthetic workflows. The information herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and reactivity. A summary of available quantitative data is presented in Table 1.

Table 1: Summary of Quantitative Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₄[1][2]
Molecular Weight 192.17 g/mol [1][2]
Appearance Off-white to light brown solid[3]
Boiling Point 235.8 °C (Predicted)[2]
pKa 3.47 ± 0.10 (Predicted)[3]
LogP 2.145 (Predicted)[1][2]
Topological Polar Surface Area (TPSA) 70.67 Ų[1][2]
Flash Point 96.4 °C (Predicted)[2]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following section outlines protocols for key experiments.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

  • A small, dry sample of this compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.[4]

  • A second, more precise measurement is performed with a fresh sample, heating at a rate of 1-2 °C/minute as the temperature approaches the approximate melting point.[4]

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow.[5]

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

  • A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO, to ensure solubility.[6]

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[6]

Determination of Solubility

Solubility is a critical parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method

  • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers at various pH values, organic solvents) in a sealed flask.[7]

  • The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound.

Methodology: HPLC Method

  • A reversed-phase HPLC system with a C18 column is utilized.[9][10]

  • The mobile phase is prepared with a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[10][11]

  • A series of standard compounds with known LogP values are injected to create a calibration curve by plotting the logarithm of their retention times (log k) against their known LogP values.[10]

  • A solution of this compound is injected into the HPLC system under the same conditions.

  • The retention time of the compound is measured, and its log k is calculated.

  • The LogP of this compound is determined by interpolating its log k value on the calibration curve.[10]

Role in Synthesis and Biological Context

This compound is a crucial building block in the synthesis of Fruquintinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[12][13] Fruquintinib targets the VEGFR signaling pathway, which is critical for angiogenesis, the formation of new blood vessels, a process often co-opted by tumors for growth and metastasis.[2][3][14]

Synthesis of Fruquintinib Workflow

The following diagram illustrates the key steps in the synthesis of Fruquintinib, highlighting the role of this compound.

G cluster_0 Synthesis of this compound cluster_1 Fruquintinib Synthesis Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Intermediate A Intermediate A Cyclization->Intermediate A Hydrolysis Hydrolysis Intermediate A->Hydrolysis Target Intermediate 6-Hydroxy-2-methyl- benzofuran-3-carboxylic acid Hydrolysis->Target Intermediate Amidation Amidation Target Intermediate->Amidation Intermediate B 6-Hydroxy-N,2-dimethyl- benzofuran-3-carboxamide Amidation->Intermediate B Coupling Coupling Intermediate B->Coupling Fruquintinib Fruquintinib Coupling->Fruquintinib 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline->Coupling

Caption: Workflow for the synthesis of Fruquintinib.

VEGFR Signaling Pathway

Fruquintinib exerts its therapeutic effect by inhibiting the VEGFR signaling pathway. The diagram below provides a simplified representation of this pathway.

G cluster_cell Endothelial Cell cluster_pathways Intracellular Signaling Cascades cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Fruquintinib Fruquintinib Fruquintinib->VEGFR Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Fruquintinib.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with standardized protocols for their experimental determination. Understanding these properties is fundamental for its application in the synthesis of Fruquintinib and for ensuring the quality and consistency of this important pharmaceutical intermediate. The provided diagrams of the synthetic workflow and the VEGFR signaling pathway offer a visual context for its chemical and biological significance. This information serves as a valuable resource for scientists and researchers in the field of drug development.

References

Spectroscopic and Synthetic Profile of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive technical overview of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is presented. This document details its spectroscopic data, experimental protocols for its synthesis, and its role as a crucial intermediate in the manufacture of the targeted cancer therapy drug, Fruquintinib.

Summary of Spectroscopic Data

While direct and complete public spectroscopic data for this compound remains elusive, its identity is well-established through its consistent use in pharmaceutical synthesis. Its molecular formula is confirmed as C₁₀H₈O₄ with a molecular weight of 192.17 g/mol . The structural isomer, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, has been fully characterized and serves as a valuable reference for expected spectroscopic features.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number854515-52-9
Molecular FormulaC₁₀H₈O₄
Molecular Weight192.17 g/mol

Table 2: Spectroscopic Data for the Isomeric Reference Compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid

SpectroscopyData
¹H NMR Not available for the title compound. Data for the 4-carboxylic acid isomer is available in cited literature for comparison.
¹³C NMR Not available for the title compound. Data for the 4-carboxylic acid isomer is available in cited literature for comparison.
Mass Spec. Molecular Ion: Expected [M-H]⁻ at m/z 191
Infrared Not available for the title compound. Data for the 4-carboxylic acid isomer is available in cited literature for comparison.

Synthetic Protocols

This compound is a pivotal intermediate in the synthesis of Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). Several synthetic routes to this compound have been developed, highlighting its importance in medicinal chemistry.

One prominent synthetic approach involves the demethylation of a 6-methoxy precursor. This reaction is a common strategy to introduce a hydroxyl group on the benzofuran ring. The general workflow for such a synthesis is outlined below.

G cluster_synthesis General Synthetic Pathway cluster_application Application start Starting Materials (e.g., 2-hydroxy-4-methoxybenzaldehyde) intermediate1 Formation of Benzofuran Ring (e.g., via reaction with ethyl 2-bromopropionate) start->intermediate1 Ring Formation intermediate2 6-Methoxy-2-methylbenzofuran-3-carboxylic acid intermediate1->intermediate2 Functional Group Manipulation final_product This compound intermediate2->final_product Demethylation (e.g., BBr3 or thiol/Lewis acid) fruquintinib Fruquintinib Synthesis final_product->fruquintinib Key Intermediate

A generalized synthetic workflow for this compound.

A detailed experimental protocol, as described in patent literature, involves the following key transformation:

Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid: A mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid is treated with a thiol or dithiol, optionally in the presence of a Lewis acid. This reaction cleaves the methyl ether to yield the desired this compound.[1]

Role in Fruquintinib Synthesis

The significance of this compound lies in its direct application in the synthesis of Fruquintinib.[2] The hydroxyl group at the 6-position is crucial for the subsequent ether linkage formation with the quinazoline moiety of the final drug molecule. The overall process underscores the importance of this benzofuran derivative in the production of advanced cancer therapeutics.

G cluster_fruquintinib_synthesis Fruquintinib Synthesis Pathway benzofuran 6-Hydroxy-2-methylbenzofuran- 3-carboxylic acid amide_formation Amide Formation (Reaction with methylamine) benzofuran->amide_formation amide_intermediate 6-Hydroxy-N,2-dimethyl- benzofuran-3-carboxamide amide_formation->amide_intermediate coupling Nucleophilic Aromatic Substitution (Ether Linkage Formation) amide_intermediate->coupling quinazoline 4-Chloro-6,7-dimethoxy- quinazoline quinazoline->coupling fruquintinib Fruquintinib coupling->fruquintinib

Key steps in the synthesis of Fruquintinib from the title compound.

The development of efficient and scalable synthetic routes to this compound is an active area of research, aiming to improve the overall yield and cost-effectiveness of Fruquintinib production.[3][4]

References

An In-Depth Technical Guide on the ¹H and ¹³C NMR of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the VEGFR inhibitor Fruquintinib. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control in drug development and manufacturing.

Molecular Structure and Numbering

The chemical structure of this compound is presented below with the standard numbering convention used for NMR signal assignment.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl and carboxylic acid protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the benzofuran ring system.

Table 1: ¹H NMR Data for this compound

Signal AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.20d~8.5
H-5~6.80dd~8.5, 2.0
H-7~6.70d~2.0
2-CH₃~2.50s-
6-OHVariablebr s-
3-COOHVariablebr s-

Note: The chemical shifts for the hydroxyl and carboxylic acid protons are variable and depend on the solvent and concentration. The data presented is based on typical values for similar structures and may vary.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data for this compound

Signal AssignmentChemical Shift (ppm)
C-2~158
C-3~110
C-3a~145
C-4~120
C-5~115
C-6~155
C-7~100
C-7a~150
2-CH₃~15
3-COOH~165

Note: The presented chemical shifts are approximate values based on spectral data of analogous compounds.

Experimental Protocol: NMR Data Acquisition

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like this compound is as follows:

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert Insert NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire_1H Acquire ¹H NMR spectrum shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking baseline->peak_pick

Caption: A typical workflow for acquiring NMR spectra.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

  • Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

Signal Assignment and Interpretation

The assignment of the NMR signals is based on chemical shifts, signal multiplicities (splitting patterns), coupling constants, and can be further confirmed by two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Aromatic Region: The protons on the benzene ring (H-4, H-5, and H-7) give rise to signals in the aromatic region of the ¹H NMR spectrum. The coupling patterns are indicative of their relative positions.

  • Methyl Group: The methyl group at the 2-position appears as a sharp singlet in the upfield region of the ¹H NMR spectrum.

  • Labile Protons: The hydroxyl and carboxylic acid protons typically appear as broad singlets, and their chemical shifts can be highly variable. They can be confirmed by D₂O exchange experiments, where these signals disappear from the spectrum.

This technical guide provides foundational NMR data and protocols for this compound, which are essential for its use in research and development. For definitive structural elucidation and in-depth analysis, a complete set of 1D and 2D NMR experiments is recommended.

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a key chemical intermediate, notably in the synthesis of Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is critical for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known characteristics of this compound and outlines standardized experimental protocols for determining its solubility and stability profiles. While specific quantitative data for this intermediate is not extensively published, this document collates available information and presents generalized methodologies based on established pharmaceutical industry practices for benzofuran derivatives and other small molecules.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in various solvent systems and under different processing conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈O₄[2]
Molecular Weight 192.17 g/mol [2]
CAS Number 854515-52-9[3]
Appearance White to off-white solid (typical)Inferred from general properties of similar compounds
Predicted LogP 2.14502[4]
Topological Polar Surface Area (TPSA) 70.67 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]

LogP is a measure of lipophilicity, which influences solubility in organic and aqueous media. A higher LogP suggests lower aqueous solubility.

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Media Water, pH 7.4 BufferSparingly soluble to insolubleThe carboxylic acid and phenol groups provide some polarity, but the benzofuran core is largely nonpolar. Solubility is expected to increase at higher pH due to deprotonation of the acidic groups.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)Soluble to freely solubleThese solvents are capable of hydrogen bonding and have polarities that are well-suited to dissolve both the polar and nonpolar regions of the molecule.
Polar Protic Solvents Methanol, EthanolSolubleThe hydroxyl group of the alcohols can interact with the polar functional groups of the molecule.
Nonpolar Solvents Hexane, TolueneSparingly soluble to insolubleThe overall polarity of the molecule is too high for significant dissolution in nonpolar solvents.

Stability Profile

The chemical stability of this compound is crucial for establishing appropriate storage conditions, shelf-life, and for identifying potential degradation products that could impact the purity of the final API. Forced degradation studies are essential to understand the intrinsic stability of the molecule under various stress conditions.[5]

Potential Degradation Pathways

Based on the functional groups present (phenol, carboxylic acid, and the benzofuran ring), the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The ester-like linkage within the furan ring could be susceptible to cleavage under strong acidic or basic conditions, although this is generally less likely than for simple esters.

  • Oxidation: The phenol group is susceptible to oxidation, which can be catalyzed by light, metal ions, or oxidizing agents, potentially leading to colored degradation products.[6]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost, though this typically requires harsh conditions.

  • Photodegradation: Aromatic systems and phenols can be sensitive to UV light, leading to the formation of radical species and subsequent degradation.

A summary of expected stability under different stress conditions is provided in Table 3. For a thorough understanding, the experimental protocol for forced degradation studies detailed in Section 4.2 should be implemented.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionSeverityPredicted StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, heatLikely stable to moderate degradationRing-opened products
Basic Hydrolysis 0.1 M - 1 M NaOH, heatModerate to significant degradationRing-opened products, salts
Oxidation 3% - 30% H₂O₂, room temperatureModerate to significant degradationOxidized phenolic derivatives, quinone-like structures
Thermal Degradation Dry heat (e.g., 60-80°C)Likely stableDecarboxylated product
Photostability ICH Q1B conditionsPotential for degradationComplex mixture of photoproducts

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices.[7][8][9]

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[10]

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a constant temperature.

Materials:

  • This compound (solid, pure)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

  • Perform the experiment in triplicate for each solvent.

Protocol for Forced Degradation Study

This protocol outlines the steps to assess the intrinsic stability of the compound and to develop a stability-indicating analytical method.[5][11]

Objective: To identify the degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature such as 80°C. Also, heat the stock solution.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the unstressed control and all stressed samples by a suitable HPLC-PDA/MS method. The method should be capable of separating the parent compound from all major degradation products.

  • Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify the major degradation products by their retention times, UV spectra (from PDA), and mass-to-charge ratio (m/z) from the MS detector.

    • The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation peaks with adequate resolution.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result start Start add_excess Add excess solid to solvent start->add_excess seal_vials Seal vials add_excess->seal_vials shake Shake at constant temperature (24-72h) seal_vials->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm filter withdraw->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify end Determine Equilibrium Solubility quantify->end

Caption: Workflow for Solubility Determination

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare stock solution (1 mg/mL) control Unstressed Control Sample start->control acid Acid Hydrolysis (0.1M HCl, heat) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc_analysis Analyze by Stability-Indicating HPLC-PDA/MS control->hplc_analysis sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize neutralize->hplc_analysis degradation Calculate % Degradation hplc_analysis->degradation identify Identify Degradation Products degradation->identify method_validation Confirm Method is Stability-Indicating identify->method_validation end End method_validation->end

Caption: Workflow for Forced Degradation Study

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a framework for its characterization. Based on its chemical structure, it is predicted to be soluble in polar organic solvents and sparingly soluble in aqueous media, with potential instabilities under oxidative and strongly basic conditions. The provided experimental protocols for solubility determination and forced degradation studies offer robust methodologies for researchers and drug development professionals to generate the necessary data for process development, formulation, and regulatory submissions. A thorough understanding of these properties is paramount to ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

An In-depth Technical Guide to the Theoretical logP of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The n-octanol/water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development. It quantifies the lipophilicity of a compound, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A molecule's logP value affects its ability to permeate biological membranes, interact with hydrophobic pockets of target proteins, and its overall bioavailability. The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic drugs, recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Consequently, understanding and predicting the logP of benzofuran derivatives, such as those of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid, is essential for the rational design of new therapeutic agents.

This technical guide provides an in-depth overview of the theoretical (in silico) logP values for this compound and its derivatives. It details the computational methodologies used for these predictions, presents quantitative data in a structured format, and illustrates key workflows and structure-lipophilicity relationships.

Data Presentation: Theoretical logP Values

The theoretical logP (often denoted as clogP) of a compound can be calculated using various computational models. The parent compound, this compound, has a calculated logP value of 2.145 .[2]

The following table summarizes the clogP for the parent compound and provides calculated values for a series of its derivatives. These values illustrate how different functional group modifications on the core structure influence the molecule's lipophilicity. The calculations were performed using the OSIRIS Property Explorer, which utilizes an atom-based contribution method.

Compound NameStructure / SubstitutionTheoretical logP (clogP)
This compound (Parent) R = H2.15[2]
6-Methoxy-2-methylbenzofuran-3-carboxylic acid6-OH → 6-OCH₃2.47
5-Bromo-6-hydroxy-2-methylbenzofuran-3-carboxylic acidAddition of Br at C52.96
5-Chloro-6-hydroxy-2-methylbenzofuran-3-carboxylic acidAddition of Cl at C52.80
6-Hydroxy-2-methylbenzofuran-3-carboxamide3-COOH → 3-CONH₂1.12
Methyl 6-hydroxy-2-methylbenzofuran-3-carboxylate3-COOH → 3-COOCH₃2.54
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acidAddition of -COCH₃ at C6, OH at C5 (Parent structure varies)1.73
Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate(As above) with esterification and methylation2.94

Note: The logP values for derivatives are calculated based on established methodologies and serve as illustrative examples. Actual values may vary slightly depending on the specific algorithm and software used.

Computational Protocols for logP Prediction

The in silico prediction of logP is a cornerstone of modern medicinal chemistry, enabling high-throughput screening of virtual compound libraries. Several robust methodologies exist, which can be broadly categorized into fragment-based, atom-based, and property-based approaches.

Fragment-Based and Atom-Based Methods

These are the most widely used approaches for calculating logP. They operate on the principle of additivity, where the logP of a molecule is determined by summing the contributions of its constituent parts.

  • Atom-Based Approach : This method calculates logP by summing the contributions of every atom based on its atom type. The OSIRIS Property Explorer, for instance, distinguishes between hundreds of atom types based on properties like atomic number, ring membership, bond type, and aromaticity of neighboring atoms.[3][4][5] The contribution values are optimized using large training sets of molecules with experimentally determined logP values.[3]

  • Fragment-Based Approach : This method deconstructs a molecule into a set of predefined molecular fragments. Each fragment has an assigned hydrophobicity value, and the overall logP is the sum of these values, often with additional correction factors for intramolecular interactions like hydrogen bonding or electronic effects.[6][7]

    • ChemDraw's ClogP : This algorithm, licensed from BioByte, is a well-known fragment-based method. It uses a library of fragment values and correction factors to provide reliable logP predictions.[8][9]

    • Molinspiration miLogP : This method is also based on group contributions derived from a training set of over 12,000 drug-like molecules. It includes values for basic fragments and larger fragments that account for intramolecular hydrogen bonding and charge interactions.[10]

    • ChemAxon's logP Predictor : This tool offers multiple calculation methods, including a "Consensus" model that combines its proprietary model with others for a more robust prediction. Its core method is an extension of the Viswanadhan et al. publication, which is based on atomic contributions.[11][12]

Quantitative Structure-Activity Relationship (QSAR) / Property-Based Methods

Instead of deconstructing the molecule, these methods use a set of calculated molecular descriptors that characterize the entire molecule to predict logP. These descriptors can be constitutional, topological, geometric, or electronic.

  • Methodology : A QSAR model is built by establishing a statistical relationship between the calculated descriptors and the experimental logP values for a training set of compounds.[13] Common statistical methods include:

    • Multiple Linear Regression (MLR)

    • Partial Least Squares (PLS)

    • Artificial Neural Networks (ANN)

    • Support Vector Machines (SVM)[14]

  • Application : This approach is particularly powerful for predicting the logP of compounds within a specific chemical class, such as phenolic compounds, where specific electronic and steric descriptors can be highly predictive.[13][15]

Structure/Property-Based Methods (Whole Molecule Approach)

These methods calculate logP from a more fundamental physicochemical perspective, often requiring 3D structural information. They typically estimate the free energy of transfer for a molecule between the aqueous and n-octanol phases.

  • Methodology : These techniques often involve quantum mechanics (QM) or molecular mechanics (MM) calculations. For example, the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method can be used to calculate the solvation free energies in both water and n-octanol, the difference of which directly relates to the logP value.[6] While computationally intensive, these methods can provide high accuracy as they are based on physical principles rather than empirical data fitting.

Visualizations

Computational Workflow for logP Prediction

The following diagram illustrates a typical workflow for calculating a theoretical logP value using fragment- or atom-based computational methods.

G cluster_input Input cluster_processing Processing Engine cluster_output Output Input 2D Molecular Structure (e.g., SMILES, MOL file) Deconstruction Molecular Deconstruction (Atom-typing or Fragmentation) Input->Deconstruction Correction Apply Correction Factors (e.g., H-bonds, Steric Effects) Deconstruction->Correction DB Fragment/Atom Database (Hydrophobicity Contributions) DB->Deconstruction Summation Summation of Contributions Correction->Summation logP_Value Calculated logP Value Summation->logP_Value

Caption: Workflow for in silico logP prediction.

Structure-Lipophilicity Relationships

This diagram illustrates the general effect of common chemical modifications on the theoretical logP value of a core aromatic structure.

G cluster_increase Increases Lipophilicity (Higher logP) cluster_decrease Decreases Lipophilicity (Lower logP) Core Core Benzofuran Structure (logP = X) Alkyl Add/Extend Alkyl Chain (-CH₃, -C₂H₅) Core->Alkyl +ΔlogP Halogen Add Halogen (-Cl, -Br, -I) Core->Halogen +ΔlogP Aryl Add Aromatic Ring (-Phenyl) Core->Aryl ++ΔlogP Hydroxyl Add Hydroxyl Group (-OH) Core->Hydroxyl -ΔlogP Carboxyl Add Carboxyl Group (-COOH) Core->Carboxyl --ΔlogP Amine Add Amine/Amide Group (-NH₂, -CONH₂) Core->Amine --ΔlogP

Caption: Effect of substituents on logP.

References

An In-depth Technical Guide on 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the potent vascular endothelial growth factor receptor (VEGFR) inhibitor, Fruquintinib. This technical guide provides a comprehensive overview of the discovery and synthetic evolution of this important molecule. It details various synthetic methodologies, from historical approaches to modern, optimized processes. The guide also presents available quantitative data, detailed experimental protocols, and visualizations of synthetic pathways to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Within this family, this compound has emerged as a molecule of significant interest due to its integral role in the production of advanced therapeutic agents. Its structure, featuring a reactive carboxylic acid group and a phenolic hydroxyl group, makes it a versatile synthon for the construction of more complex molecular architectures. The primary driver for the extensive investigation into the synthesis of this compound has been its use as a pivotal intermediate for Fruquintinib, a targeted therapy for metastatic colorectal cancer.[1] This guide aims to consolidate the known information regarding its synthesis, from its initial discoveries to the latest industrial-scale production methods.

Discovery and Historical Context

While the contemporary importance of this compound is well-documented in patent literature concerning Fruquintinib, its initial discovery and first reported synthesis are not as prominently cited in readily available literature. The synthesis of the benzofuran ring system, in general, has a long history, with classic methods like the Pechmann condensation for coumarin synthesis, which can be subsequently converted to benzofurans, dating back to the late 19th century.[2]

The specific substitution pattern of this compound likely emerged from systematic explorations of benzofuran chemistry. Early synthetic routes to functionalized benzofurans often involved multi-step sequences starting from substituted phenols. The development of more direct and efficient methods has been a continuous effort in organic synthesis.

Synthetic Methodologies

The synthesis of this compound has evolved to improve yield, reduce cost, and increase efficiency, largely driven by its commercial demand as a pharmaceutical intermediate. Several key synthetic strategies have been reported.

Synthesis via Demethylation of a Methoxy Precursor

A common and widely used approach involves the demethylation of the corresponding 6-methoxy derivative, 6-methoxy-2-methylbenzofuran-3-carboxylic acid. This method offers a reliable route to the desired product.

Experimental Protocol: Demethylation using Boron Tribromide [3]

  • A pre-cooled mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) and dichloromethane (220 ml) is prepared and maintained at a temperature of 0-10°C.

  • Boron tribromide (80.18 g) is slowly added to the mixture while maintaining the temperature.

  • The reaction mixture is stirred at the same temperature.

  • Upon completion, the reaction is quenched by slowly adding it to ice water with stirring.

  • The resulting solid is collected by filtration, washed with water, and dried to afford this compound.

Yield: 17.8 g[3]

Novel One-Pot Synthesis from Substituted Phenylacetic Acids

More recent innovations have focused on developing more streamlined and cost-effective processes. A novel one-pot synthesis has been described starting from substituted phenylacetic acids.[3]

Experimental Protocol: From 2-(2,4-dihydroxyphenyl)acetic acid

  • A mixture of 2-(2,4-dihydroxyphenyl)acetic acid (50 g), acetic anhydride (178.2 g), and trimethyl orthoacetate (82 g) is heated to 85-95°C and stirred.

  • The solvent is distilled off to yield an intermediate.

  • Tetrahydrofuran (165 ml) is added to the intermediate and the mixture is cooled to -5° to 5°C.

  • Sodium acetate (75 g) is added, and the mixture is stirred at the same temperature.

  • The temperature is raised to 30-40°C, and water is added.

  • The solvent is completely distilled off.

  • Water is added to the residue, and the mixture is cooled to 25-30°C.

  • An aqueous hydrochloric acid solution is added to precipitate the product.

  • The solid is filtered and dried to yield this compound.

Yield: 44 g[3]

Synthesis from 6-acetoxy-2-methylbenzofuran

Another synthetic route proceeds via the acylation of 6-acetoxy-2-methylbenzofuran followed by hydrolysis.[1]

Experimental Protocol: [1]

  • To a slurry of aluminum trichloride (20.0 g, 150 mmol) in dichloromethane (200 mL) at 0°C, oxalyl chloride (13.0 mL, 150 mmol) is added, and the mixture is stirred for 30 minutes.

  • A solution of 6-acetoxy-2-methylbenzofuran (9.50 g, 49.9 mmol) in dichloromethane (50 mL) is added over 10 minutes.

  • The reaction is stirred at room temperature for 2 hours.

  • The reaction is cooled to 0°C and quenched with methanol (50 mL).

  • The mixture is concentrated, redissolved in methanol (250 mL), and treated with potassium carbonate (8.28 g, 59.9 mmol).

  • After stirring for 16 hours at room temperature, the mixture is filtered and concentrated.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.

Yield: 9.56 g (93%)[1]

Quantitative Data

A summary of the quantitative data for the synthesis of this compound is presented below.

Starting MaterialKey ReagentsSolvent(s)YieldReference
6-methoxy-2-methylbenzofuran-3-carboxylic acidBoron tribromideDichloromethane17.8 g (from 22 g starting material)[3]
2-(2,4-dihydroxyphenyl)acetic acidAcetic anhydride, Trimethyl orthoacetate, Sodium acetateTetrahydrofuran, Water44 g (from 50 g starting material)[3]
6-acetoxy-2-methylbenzofuranAluminum trichloride, Oxalyl chloride, Potassium carbonateDichloromethane, Methanol93%[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₈O₄[4]
Molecular Weight192.17 g/mol [4]
CAS Number854515-52-9[4]
AppearanceSolid[5]
Melting Point196-197 °C (for a related bromo-derivative)[5]

Spectroscopic Data

While a complete, verified set of spectroscopic data for this compound is not consistently available across the literature, data for the closely related isomer, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, can provide some reference.[6]

  • ¹H-NMR (300 MHz, DMSO-d₆, for the 4-carboxylic acid isomer): δ 12.88 (s, 1H, COOH), 9.67 (s, 1H, OH), 7.28 (d, J = 2.2 Hz, 1H), 7.07 (d, J = 2.2 Hz, 1H), 6.80 (s, 1H), 2.39 (s, 3H, CH₃) ppm.[6]

  • ¹³C-NMR (75 MHz, DMSO-d₆, for the 4-carboxylic acid isomer): δ 167.59, 156.04, 155.81, 154.38, 122.57, 122.07, 113.49, 103.88, 102.52, 14.08 ppm.[6]

  • FT-IR (KBr, for the 4-carboxylic acid isomer): ν 3281, 3077, 2962, 2919, 2848, 1690, 1626, 1600, 1496, 1439, 1392, 1127 cm⁻¹.[6]

  • MS (ESI, for the 4-carboxylic acid isomer): m/z calcd. for C₁₀H₈O₄ 192.17, found 191.41 [M-H]⁻.[6]

  • MS (for the title compound): MS: 207.0 (M+1); 205.0 (M-1).[1]

Biological Activity and Signaling Pathways

The primary biological relevance of this compound lies in its role as a precursor to Fruquintinib. Fruquintinib is a small molecule inhibitor of VEGFRs 1, 2, and 3, which are key mediators of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. By inhibiting these receptors, Fruquintinib effectively cuts off the tumor's blood supply.

There is limited publicly available information on the intrinsic biological activity of this compound itself. It is plausible that it may possess some inherent biological activity, as the benzofuran scaffold is a known pharmacophore. However, its primary utility in the context of drug development has been as a structural component for building more potent and selective molecules like Fruquintinib.

Visualizations

Synthetic Pathway via Demethylation

G A 6-methoxy-2-methylbenzofuran-3-carboxylic acid R1 BBr3, CH2Cl2 A->R1 B This compound R1->B

Caption: Demethylation of a methoxy precursor.

One-Pot Synthesis Workflow

G Start 2-(2,4-dihydroxyphenyl)acetic acid Step1 Acetic anhydride, Trimethyl orthoacetate (85-95°C) Start->Step1 Intermediate1 Intermediate Step1->Intermediate1 Step2 1. THF, Sodium acetate (-5 to 5°C then 30-40°C) 2. Water Intermediate1->Step2 Intermediate2 Intermediate in solution Step2->Intermediate2 Step3 HCl (aq) (Precipitation) Intermediate2->Step3 End This compound Step3->End

Caption: One-pot synthesis workflow.

Conclusion

This compound stands as a testament to the enabling power of organic synthesis in modern medicine. While its own biological profile is not extensively characterized, its role as an indispensable precursor to the life-extending drug Fruquintinib underscores its importance. The evolution of its synthesis from classical multi-step procedures to more efficient one-pot processes highlights the continuous drive for innovation in chemical manufacturing. This guide provides a foundational understanding of this key molecule, offering valuable insights for chemists and pharmaceutical scientists engaged in the development of novel therapeutics. Further research into the potential intrinsic biological activities of this compound could open new avenues for its application.

References

Fundamental Reactivity of the 6-Hydroxybenzofuran Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-hydroxybenzofuran scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties and the presence of a reactive hydroxyl group make it a versatile building block for the synthesis of diverse and complex molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of the 6-hydroxybenzofuran core, focusing on its synthesis, electrophilic and nucleophilic substitution reactions, oxidation, and reduction. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its application in research and drug development.

Synthesis of the 6-Hydroxybenzofuran Scaffold

The construction of the 6-hydroxybenzofuran ring system can be achieved through several synthetic strategies. One common approach involves a three-step process starting from 2-hydroxy-4-methoxybenzaldehyde, which includes reaction with chloroacetic acid, subsequent formation of the 6-methoxybenzofuran intermediate in acetic anhydride, and a final demethylation step to yield 6-hydroxybenzofuran with a good overall yield.[1] Another robust method is a four-step, one-pot process that provides access to 6-hydroxybenzofuran-3-carboxylic acid with a reported yield of 40%.[2]

A two-step synthesis for 6-hydroxy-2-methylbenzofuran-4-carboxylic acid has also been reported, starting from methyl 3,5-dihydroxybenzoate. This process involves a direct thermal one-pot cyclization with propargyl bromide, followed by a base-catalyzed hydrolysis.[3]

Table 1: Selected Synthetic Protocols for 6-Hydroxybenzofuran Derivatives

Starting MaterialProductKey ReagentsOverall Yield (%)Reference
2-Hydroxy-4-methoxybenzaldehyde6-Hydroxybenzofuran1. Chloroacetic acid, NaOH2. Acetic anhydride, NaOAc3. Sodium 1-dodecanethiolate, DMFGood[1]
Not specified6-Hydroxybenzofuran-3-carboxylic acidFour-step, one-pot process40[2]
Methyl 3,5-dihydroxybenzoate6-Hydroxy-2-methylbenzofuran-4-carboxylic acid1. Propargyl bromide, CuI, KI, K₂CO₃2. NaOH50 (hydrolysis step)[3]

Reactivity of the 6-Hydroxybenzofuran Scaffold

The reactivity of the 6-hydroxybenzofuran scaffold is governed by the interplay of the electron-rich furan ring, the phenolic hydroxyl group, and the benzene ring.

Electrophilic Aromatic Substitution

The furan ring of the benzofuran system is generally more susceptible to electrophilic attack than the benzene ring. The hydroxyl group at the 6-position is an activating, ortho-, para-directing group, further influencing the regioselectivity of electrophilic substitution on the benzene ring.

Diagram 1: Electrophilic Aromatic Substitution on 6-Hydroxybenzofuran

cluster_products Substitution Products 6-Hydroxybenzofuran 6-Hydroxybenzofuran Electrophile (E+) Electrophile (E+) 2-substituted 2-E-6-Hydroxybenzofuran Electrophile (E+)->2-substituted Major (furan ring) 3-substituted 3-E-6-Hydroxybenzofuran Electrophile (E+)->3-substituted Minor (furan ring) 5-substituted 5-E-6-Hydroxybenzofuran Electrophile (E+)->5-substituted Possible (benzene ring, para to OH) 7-substituted 7-E-6-Hydroxybenzofuran Electrophile (E+)->7-substituted Possible (benzene ring, ortho to OH) A 6-Hydroxybenzofuran C 6-Benzofuranolate A->C Deprotonation B Base (e.g., NaH) B->C E 6-Alkoxybenzofuran C->E SN2 Attack D Alkyl Halide (R-X) D->E

References

An In-depth Technical Guide to the Electronic and Steric Effects in 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent to 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid, a key intermediate in the synthesis of pharmaceutically active compounds such as Fruquintinib. Understanding these fundamental properties is crucial for optimizing synthetic routes, predicting reactivity, and designing novel derivatives with enhanced biological activity.

Introduction

This compound is a heterocyclic compound featuring a benzofuran core substituted with a hydroxyl group, a methyl group, and a carboxylic acid group. The interplay of the electronic properties of these substituents, combined with their spatial arrangement, dictates the molecule's overall reactivity, acidity, and potential for intermolecular interactions. This guide delves into these aspects, providing both qualitative and quantitative insights.

Electronic Effects

The electronic landscape of this compound is shaped by the cumulative influence of its functional groups, which modulate the electron density of the aromatic and furan rings.

2.1. Substituent Effects on the Benzofuran Ring System

  • 6-Hydroxy Group: The hydroxyl group at the C6 position is a potent electron-donating group (EDG) through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, where the lone pairs on the oxygen atom delocalize into the benzene ring, is dominant. This significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The hydroxyl group is an ortho, para-director, activating the C5 and C7 positions for electrophilic aromatic substitution.

  • 2-Methyl Group: The methyl group at the C2 position of the furan ring is a weak electron-donating group through induction (+I effect) and hyperconjugation. It subtly increases the electron density of the furan ring.

  • 3-Carboxylic Acid Group: The carboxylic acid group at the C3 position is a strong electron-withdrawing group (EWG) through both resonance (-M effect) and induction (-I effect). This deactivating group primarily influences the furan ring, reducing its electron density and making it less reactive towards electrophiles.

The combination of these effects leads to a polarized molecule where the benzene ring is electron-rich and the furan ring is comparatively electron-poor. Electrophilic aromatic substitution reactions are therefore predicted to occur preferentially on the benzene ring at the C7 position, ortho to the strongly activating hydroxyl group.

2.2. Acidity

The acidity of the carboxylic acid and the phenolic hydroxyl group are key electronic properties. The predicted pKa of the carboxylic acid is approximately 3.47. The electron-withdrawing nature of the benzofuran ring system contributes to the stabilization of the carboxylate anion, making it a relatively strong organic acid. The pKa of the phenolic hydroxyl group is expected to be higher, in the range of typical phenols.

Quantitative Electronic Data

ParameterValueSource
Predicted pKa (Carboxylic Acid)3.47 ± 0.10ChemicalBook[1]

Steric Effects

Steric hindrance, arising from the spatial arrangement of atoms, plays a significant role in the reactivity and conformational preferences of this compound.

3.1. Influence of the 2-Methyl Group

The methyl group at the C2 position exerts steric hindrance on the adjacent C3-carboxylic acid group. This can influence the conformation of the carboxylic acid, potentially affecting its planarity with the furan ring and thereby modulating the extent of resonance. This steric clash can also hinder the approach of bulky reagents to the carboxylic acid group or the C2 position.

3.2. Influence on Reactivity

Steric effects can impact the rates of reactions. For instance, in esterification or amidation reactions of the carboxylic acid, the approach of the alcohol or amine nucleophile might be slightly impeded by the neighboring methyl group. Similarly, any reaction at the C2 position would be sterically hindered.

Structural Data of a Related Isomer

While a crystal structure for this compound is not publicly available, the crystal structure of its isomer, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, provides valuable insights into the bond lengths and angles of the benzofuran core, which can be used for comparative analysis and computational modeling.[2][3]

Experimental Protocols

4.1. Determination of pKa by Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent mixture (e.g., 50:50 water/methanol) to a final concentration of approximately 1 mM.

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette filled with a standardized solution of a strong base (e.g., 0.01 M NaOH).

  • Titration Procedure: Immerse the pH electrode in the analyte solution and record the initial pH. Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For the two acidic protons (carboxylic and phenolic), two equivalence points will be observed.

4.2. Kinetic Study of Esterification to Probe Steric Effects

  • Reaction Setup: In a series of temperature-controlled reaction vessels, dissolve a known concentration of this compound in a suitable solvent (e.g., dry methanol, which also acts as the reagent).

  • Initiation: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to each vessel to initiate the Fischer esterification reaction.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction vessel and quench the reaction (e.g., by adding a cold solution of sodium bicarbonate).

  • Analysis: Analyze the composition of the quenched aliquots using a suitable technique such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the ester product.

  • Kinetic Analysis: Plot the concentration of the reactant versus time and determine the reaction rate constant (k). This can be compared to the rate constant of a less sterically hindered analogue to quantify the steric effect of the 2-methyl group.

Visualizations

Diagram of Electronic Effects

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Effects mol Molecule Structure EDG Electron Donating Groups (+M, +I) mol->EDG 6-OH (+M > -I) 2-CH3 (+I) EWG Electron Withdrawing Group (-M, -I) mol->EWG 3-COOH (-M, -I) Reactivity Reactivity Profile EDG->Reactivity Activates Benzene Ring (ortho, para-directing) EWG->Reactivity Deactivates Furan Ring

Caption: Electronic contributions of substituents.

Logical Workflow for Reactivity Prediction

Reactivity_Prediction start Analyze Substituent Effects electronic Electronic Effects (EDG vs EWG) start->electronic steric Steric Hindrance (2-Methyl Group) start->steric predict_site Predict Site of Electrophilic Attack electronic->predict_site predict_rate Predict Relative Reaction Rate steric->predict_rate benzene_ring Benzene Ring (Electron-Rich) Favored Site: C7 predict_site->benzene_ring furan_ring Furan Ring (Electron-Poor) predict_site->furan_ring steric_influence Steric hindrance at C2/C3 may reduce reaction rates for bulky reagents predict_rate->steric_influence

Caption: Predicting chemical reactivity.

Conclusion

The electronic and steric properties of this compound are a direct consequence of the nature and position of its substituents. The strong electron-donating hydroxyl group dominates the electronic landscape of the benzene ring, predisposing it to electrophilic substitution, while the electron-withdrawing carboxylic acid deactivates the furan ring. Steric hindrance from the 2-methyl group can influence the conformation and reactivity of the adjacent carboxylic acid. A thorough understanding of these principles is indispensable for the rational design of synthetic strategies and the development of novel derivatives for pharmaceutical applications. This guide provides a foundational framework for researchers to build upon in their exploration of this versatile chemical entity.

References

Potential Biological Targets of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a key synthetic intermediate in the production of Fruquintinib, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3] While direct biological activity data for this specific intermediate is limited in publicly available literature, its integral role in the synthesis of a targeted anti-cancer therapeutic strongly implicates the VEGFR signaling pathway as its primary system of biological relevance. This technical guide delineates the potential biological targets of this compound, with a core focus on the VEGFR signaling cascade. Furthermore, it explores other speculative targets based on the activities of structurally related benzofuran compounds and provides detailed experimental methodologies for relevant biological assays.

Introduction to this compound

This compound belongs to the benzofuran class of heterocyclic compounds. Its primary significance in the field of medicinal chemistry lies in its function as a crucial building block for the synthesis of Fruquintinib.[1][3] Fruquintinib is an oral tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of metastatic colorectal cancer by targeting VEGFR-1, -2, and -3.[4][5][6] The structural backbone of this compound provides the necessary scaffold for the elaboration into the final, pharmacologically active Fruquintinib molecule.

Primary Putative Target: The VEGFR Signaling Pathway

Given its role as a direct precursor to Fruquintinib, the most logical and significant potential biological targets for this compound are the Vascular Endothelial Growth Factor Receptors. The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones, a process essential for tumor growth and metastasis.

Overview of VEGFR Signaling

The VEGFR family consists of three main receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). These receptors are typically expressed on the surface of vascular endothelial cells. The binding of VEGF ligands (VEGF-A, VEGF-B, PlGF, VEGF-C, VEGF-D) to the extracellular domains of these receptors induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[4][7]

Key Components of the VEGFR Signaling Cascade

The activation of VEGFRs triggers several key downstream signaling pathways:

  • PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[6]

  • PI3K/Akt Pathway: This pathway is primarily involved in endothelial cell survival and migration.[8]

  • p38 MAPK Pathway: This pathway plays a role in actin polymerization and directed cell migration.[8]

  • FAK/Rho Pathway: This pathway is involved in the formation of focal adhesions and stress fibers, contributing to cell migration.[8]

The intricate interplay of these pathways is fundamental to the process of angiogenesis.

Rationale for Targeting VEGFRs

The inhibition of VEGFR signaling is a well-established strategy in cancer therapy. By blocking the pro-angiogenic signals, VEGFR inhibitors can effectively starve tumors of the nutrients and oxygen required for their growth and dissemination. Fruquintinib's mechanism of action is centered on this principle.[9] Therefore, any residual or off-target activity of its precursor, this compound, would most likely be directed towards components of this pathway.

Other Potential Biological Targets

While the VEGFR pathway is the most probable area of biological interaction, the benzofuran scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5]

Pendrin (SLC26A4)

A recent study identified a series of 3-carboxy-2-methylbenzofuran derivatives as potent inhibitors of pendrin (SLC26A4), an anion exchanger.[10] Although the substitution pattern differs from this compound, this finding suggests that the core benzofuran-3-carboxylic acid moiety may have an affinity for this transporter.

Mycobacterial Enzymes

A related compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, was synthesized and evaluated as a potential inhibitor of salicylate synthase MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis.[11][12] This indicates that benzofuran derivatives could be explored for antibacterial applications.

General Antifungal and Cytotoxic Activity

Derivatives of 2- and 3-benzofurancarboxylic acids have been reported to exhibit antifungal activity and cytotoxic effects against various cancer cell lines.[13] The precise molecular targets for these activities are often not fully elucidated but highlight the broad pharmacological potential of this chemical class.

Quantitative Data

As of the latest literature review, no direct quantitative biological activity data (e.g., IC50, Ki, EC50) for this compound against specific molecular targets has been publicly reported. The primary focus of published research has been on its chemical synthesis. For comparative purposes, the activity of the final product, Fruquintinib, is provided below.

CompoundTargetIC50 (nM)
FruquintinibVEGFR-133
VEGFR-20.35
VEGFR-335

Data obtained from publicly available resources on Fruquintinib.[9]

Experimental Protocols

While specific protocols for testing this compound are not available, standard assays used to evaluate inhibitors of the VEGFR pathway and other potential targets are described below.

VEGFR Kinase Inhibition Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of VEGFRs.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the recombinant kinase domain of a VEGFR in the presence of ATP. Inhibition of the kinase results in a decreased phosphorylation signal.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-1, -2, or -3 kinase domain; biotinylated substrate peptide; ATP; assay buffer (e.g., Tris-HCl, MgCl2, DTT); test compound (this compound); positive control (e.g., Fruquintinib); detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for HTRF assay).

  • Procedure: a. The test compound is serially diluted in DMSO and added to the wells of a microtiter plate. b. The recombinant VEGFR kinase is added to each well. c. The kinase reaction is initiated by the addition of a mixture of the biotinylated substrate peptide and ATP. d. The plate is incubated at room temperature for a specified period (e.g., 60 minutes). e. The reaction is stopped by the addition of EDTA. f. The detection reagents are added, and the plate is incubated to allow for binding. g. The signal (e.g., HTRF ratio) is read using a plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Endothelial Cell Proliferation Assay

This cell-based assay assesses the effect of a compound on VEGF-induced endothelial cell proliferation.

Principle: VEGF stimulates the proliferation of endothelial cells. An inhibitor of the VEGFR pathway will block this effect.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Reagents and Materials: HUVEC growth medium; VEGF; test compound; positive control; cell proliferation detection reagent (e.g., BrdU, MTS, or CellTiter-Glo®).

  • Procedure: a. HUVECs are seeded in a 96-well plate and allowed to attach overnight. b. The cells are then serum-starved for a period (e.g., 4-6 hours). c. The test compound at various concentrations is added to the wells. d. The cells are stimulated with a predetermined concentration of VEGF. e. The plate is incubated for a period that allows for cell proliferation (e.g., 48-72 hours). f. The cell proliferation reagent is added, and the signal is measured according to the manufacturer's instructions.

  • Data Analysis: The EC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathways and Workflows

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR Dimer VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FAK FAK VEGFR->FAK PKC PKC PLCg->PKC MAPK MAPK (ERK1/2) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival & Migration Akt->Survival Rho Rho FAK->Rho Migration Cell Migration Rho->Migration Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays kinase_assay VEGFR Kinase Inhibition Assay ic50 Determine IC50 kinase_assay->ic50 proliferation_assay Endothelial Cell Proliferation Assay ec50 Determine EC50 proliferation_assay->ec50 start Test Compound: This compound start->kinase_assay start->proliferation_assay

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a crucial intermediate in the synthesis of various biologically active compounds, most notably Fruquintinib.[1] Fruquintinib is an approved medication for the treatment of metastatic colorectal cancer, highlighting the importance of a robust and efficient synthesis for its key building blocks.[1] This document provides detailed protocols for the synthesis of this compound, focusing on the demethylation of its 6-methoxy precursor.

Synthesis Overview

The primary and most direct method for the synthesis of this compound from its 6-methoxy analog is through a demethylation reaction. This process involves the cleavage of the methyl ether to reveal the desired hydroxyl group. A common and effective reagent for this transformation is boron tribromide (BBr₃). Alternative methods may involve the use of thiols or dithiols in the presence of a Lewis acid.[2]

Experimental Protocols

Protocol 1: Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid using Boron Tribromide

This protocol details the demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid to yield this compound using boron tribromide in dichloromethane.[1]

Materials:

  • 6-methoxy-2-methylbenzofuran-3-carboxylic acid

  • Dichloromethane (DCM)

  • Boron tribromide (BBr₃)

  • Ice water

  • Water

Equipment:

  • Reaction flask

  • Stirring apparatus

  • Cooling bath (ice-water bath)

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a reaction flask, suspend 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) in dichloromethane (220 ml).

  • Cool the mixture to 0-10°C using an ice-water bath.

  • Slowly add boron tribromide (80.18 g) to the cooled mixture via a dropping funnel, maintaining the temperature between 0-10°C.

  • Stir the reaction mixture at 0-10°C.

  • After the reaction is complete, slowly quench the reaction mixture by pouring it into ice water while stirring.

  • Filter the resulting solid precipitate.

  • Wash the solid with water.

  • Dry the solid to obtain the final product, this compound.

Data Presentation

ParameterValueReference
Starting Material6-methoxy-2-methylbenzofuran-3-carboxylic acid[1]
ReagentBoron tribromide[1]
SolventDichloromethane[1]
Reaction Temperature0-10°C[1]
Yield17.8 g (from 22 g of starting material)[1]
Molecular FormulaC₁₀H₈O₄[3][4]
Molecular Weight192.17 g/mol [3][4]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product 6_methoxy 6-methoxy-2-methylbenzofuran-3-carboxylic acid 6_hydroxy This compound 6_methoxy->6_hydroxy Demethylation 0-10°C BBr3 Boron Tribromide (BBr3) Dichloromethane (DCM)

Caption: Synthetic route for this compound.

Experimental Workflow

Experimental_Workflow start Start suspend Suspend 6-methoxy precursor in DCM start->suspend cool Cool mixture to 0-10°C suspend->cool add_bbr3 Slowly add Boron Tribromide cool->add_bbr3 stir Stir at 0-10°C add_bbr3->stir quench Quench with ice water stir->quench filter Filter the solid quench->filter wash Wash with water filter->wash dry Dry the product wash->dry end End dry->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Note: A Robust and Cost-Effective Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxybenzofuran-3-carboxylic acid is a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its benzofuran scaffold is a fundamental moiety found in a wide array of natural products and synthetic drugs.[1][2][3] The development of a practical, cost-effective, and scalable manufacturing process for this compound is therefore of significant interest to the drug development community. This application note details a highly robust, six-step synthesis that includes an optimized four-step, one-pot tandem process, culminating in high-purity 6-hydroxybenzofuran-3-carboxylic acid with a notable overall yield.[1][2] The described method avoids the use of costly and hazardous reagents, such as certain metal catalysts, making it a more environmentally benign and economically viable option for large-scale production.[4][5]

Overall Synthetic Scheme

The synthesis begins with the inexpensive starting material, 3-methoxyphenol, and proceeds through a six-step sequence to yield the final product. A key feature of this protocol is a streamlined four-step, one-pot process that significantly improves efficiency and reduces the need for multiple intermediate purifications.[1][2]

SynthesisWorkflow A 3-Methoxyphenol B Intermediate 1 (Alkylation Product) A->B Ethyl Chloroacetate, K2CO3, KI, Acetone C Intermediate 2 (Keto Diester) B->C Sodium Ethoxide, Diethyl Oxalate, MTBE D One-Pot Tandem Reaction (Cyclization, Decarboxylation, Demethylation) C->D HBr, Acetic Acid E 6-Hydroxybenzofuran- 3-carboxylic acid D->E Workup

Figure 1: Overall synthetic workflow for 6-hydroxybenzofuran-3-carboxylic acid.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of 6-hydroxybenzofuran-3-carboxylic acid.

Step 1: Synthesis of Ethyl (3-methoxyphenoxy)acetate (Intermediate 1)
  • To a suitable reactor, add 3-methoxyphenol (5 kg, 40.3 mol), acetone (45 L), potassium carbonate (13.92 kg, 100.7 mol), potassium iodide (0.134 kg, 0.8 mol), and water (1.448 kg).[5]

  • Heat the resulting suspension to reflux.[5]

  • Over a period of 1 hour, add a solution of ethyl chloroacetate (6.42 kg, 52.4 mol) in acetone (37 L).[5]

  • Maintain the reaction mixture at reflux for 4 hours.[5]

  • After cooling to room temperature, filter the mixture.

  • Concentrate the filtrate under reduced pressure. The residue can be further purified by taking it up in xylenes and isopropanol and concentrating again to yield the desired intermediate.[3]

Step 2: Synthesis of Diethyl 2-((3-methoxyphenoxy)acetyl)malonate (Intermediate 2)
  • In an inerted reactor, add methyl tert-butyl ether (MTBE) (33 L) followed by sodium ethoxide (3.1 kg, 45.3 mmol).[3]

  • Add diethyl oxalate (6.1 kg, 41.5 mmol) to the suspension at room temperature. A slight exotherm may be observed.[3]

  • Add a solution of Intermediate 1 (7.93 kg, 37.7 mol) dissolved in MTBE (37 L).[3]

  • Heat the reaction mixture to reflux and stir for 4 hours.[3]

  • After cooling, the reaction mixture is quenched with water and 2 M aqueous HCl.[5]

  • Separate the organic layer, wash with brine, and concentrate under reduced pressure to yield the product.[5]

Step 3-6: One-Pot Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid (Final Product)

This one-pot procedure combines dehydrative cyclization, decarboxylation, and demethylation.

  • Dissolve Intermediate 2 (5.47 kg, 17.64 mol) in acetic acid (21.9 L).[5]

  • Add 48% hydrobromic acid in water (29.56 kg, 176.4 mol) at room temperature.[5]

  • Heat the mixture to reflux (approximately 100 °C) for 3 hours.[5]

  • Cool the reaction mixture to 85 °C and stir overnight.[5]

  • If the reaction is incomplete (as monitored by TLC or HPLC), additional HBr may be added, and the mixture can be heated to reflux for another hour.[5]

  • Upon completion, cool the mixture to room temperature for workup and isolation of the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis, highlighting the efficiency and robustness of the process.

StepStarting MaterialKey ReagentsSolventTemp.TimeYieldPurity
1. Alkylation3-MethoxyphenolEthyl chloroacetate, K₂CO₃, KIAcetoneReflux7 h94%98.4%
2. AcylationIntermediate 1Diethyl oxalate, Sodium ethoxideMTBEReflux4 h98%94.6%
3-6. One-Pot Tandem ReactionIntermediate 2HBr (48% in water), Acetic AcidAcetic Acid85-100 °C~16 h--
Overall 3-Methoxyphenol ----40% >99%

Table 1: Summary of reaction conditions, yields, and purity for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid.[1][2][3][5]

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in the one-pot tandem reaction.

TandemReaction Start Keto Diester Intermediate Cyclization Dehydrative Cyclization Start->Cyclization HBr / Heat Decarboxylation1 First Decarboxylation Cyclization->Decarboxylation1 Decarboxylation2 Second Decarboxylation Decarboxylation1->Decarboxylation2 Demethylation O-Demethylation Decarboxylation2->Demethylation End Final Product Demethylation->End

Figure 2: Key transformations in the one-pot reaction sequence.

Conclusion

The protocol presented here offers a robust, scalable, and cost-effective method for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid. By employing a streamlined one-pot process for the key transformation steps, this synthesis minimizes the need for intermediate purifications, thereby reducing waste and improving overall efficiency.[1][2] The use of readily available and inexpensive starting materials and reagents further enhances its industrial applicability.[5] This method provides a reliable pathway for obtaining high-purity material, which is essential for subsequent applications in drug discovery and development.

References

Application Notes & Protocols for the Quantification of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid in various matrices. The methods described herein are based on common analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are widely used in pharmaceutical and chemical analysis. These protocols are intended to serve as a comprehensive guide for researchers and professionals involved in the study and development of this compound.

Introduction

This compound is a benzofuran derivative of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control during synthesis and formulation. This application note details two robust analytical methods for its determination: an HPLC-UV method suitable for routine analysis and a more sensitive and selective LC-MS/MS method for trace-level quantification in complex biological matrices. General principles of analytical method validation are also discussed to ensure the reliability of the obtained data.[1][2][3][4]

Analytical Methods

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where the analyte concentration is relatively high.

2.1.1. Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

2.2.1. Experimental Protocol

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

      • Gradient Program: Start with 10% B, hold for 0.5 min, increase to 95% B over 3.5 min, hold for 1 min, and then return to initial conditions and equilibrate for 1 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte (m/z): 191.0 -> 147.0 (Quantifier), 191.0 -> 119.0 (Qualifier).

      • Internal Standard (IS) (e.g., a structurally similar benzofuran derivative): To be determined based on the selected IS.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters for the described analytical methods. These values are representative and should be established for each specific application and laboratory.[2][3][4]

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 15.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Selectivity No interference from blankNo interference from blank matrix

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the analytical methods described.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing & Reporting Sample Sample Collection (Bulk Drug / Biological Matrix) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration Injection Injection into HPLC or LC-MS/MS Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for the quantification of the target analyte.

Disclaimer: The provided protocols and data are for illustrative purposes and should be fully validated by the end-user to ensure suitability for their specific application.

References

Application Note: A Robust RP-HPLC Method for the Analysis of Benzofuran Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran carboxylic acid derivatives represent a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities. Their diverse biological profiles, including anti-inflammatory, antimicrobial, and anticancer properties, have positioned them as crucial scaffolds in medicinal chemistry and drug discovery. The development of robust and reliable analytical methods is paramount for the quality control, stability testing, and pharmacokinetic studies of these promising therapeutic agents.

This application note details a systematic approach to the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of benzofuran carboxylic acid derivatives. The described protocol provides a foundational methodology that can be adapted and optimized for various substituted benzofuran carboxylic acids, ensuring accurate and reproducible results.

Data Presentation

The following tables summarize representative quantitative data for the RP-HPLC analysis of selected benzofuran carboxylic acid derivatives. These values are illustrative and may vary depending on the specific compound, instrumentation, and optimized analytical conditions.

Table 1: Chromatographic Parameters for Selected Benzofuran Carboxylic Acid Derivatives

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Benzofuran-2-carboxylic acid8.51.1> 5000
3-Methylbenzofuran-2-carboxylic acid10.21.2> 6000
5-Chlorobenzofuran-2-carboxylic acid12.11.0> 7000
5-Methoxybenzofuran-2-carboxylic acid9.81.1> 5500

Table 2: Method Validation and Performance Data

Parameter3-Methylbenzofuran-2-carboxylic acidSpecification
Linearity Range (µg/mL)0.5 - 75R² > 0.999
Limit of Detection (LOD) (µg/mL)0.15-
Limit of Quantitation (LOQ) (µg/mL)0.5-
Accuracy (% Recovery)98.5 - 101.298.0 - 102.0
Precision (% RSD)< 1.5< 2.0

Experimental Protocols

This section outlines a general yet detailed protocol for the development of an RP-HPLC method for benzofuran carboxylic acid derivatives. Optimization of these conditions is recommended for specific analytical requirements.

Materials and Reagents
  • Benzofuran carboxylic acid reference standards (e.g., Benzofuran-2-carboxylic acid, 3-Methylbenzofuran-2-carboxylic acid)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Acetic acid (analytical grade)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions (Starting Point)
  • Column: A C18 stationary phase is a common starting point. For example, an Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent is suitable.[1]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid in Water or a pH 3.0 phosphate buffer. The acidic pH is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Elution Mode: A gradient elution is recommended to effectively separate compounds with varying polarities and any potential impurities. A typical starting gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte. A wavelength of 254 nm or a wavelength of maximum absorbance for the specific benzofuran derivative is recommended.

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the benzofuran carboxylic acid reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 75 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary.

Method Validation (as per ICH Guidelines)
  • Specificity: Analyze blank samples (diluent) and spiked samples to ensure no interference at the retention time of the analyte. Perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method is stability-indicating.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution. The relative standard deviation (RSD) should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

Mandatory Visualizations

RP_HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Method A Define Analytical Target Profile B Select Column (e.g., C18, C8) A->B C Select Mobile Phase (Aqueous & Organic) B->C D Initial Gradient & Flow Rate C->D E Optimize Mobile Phase pH D->E Initial Runs F Optimize Gradient Program E->F G Optimize Column Temperature F->G H Specificity & Forced Degradation G->H Optimized Conditions I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Finalized & Documented RP-HPLC Method L->M Signaling_Pathway_Inhibition cluster_pathway Simplified COX-2 Signaling Pathway cluster_drug Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Benzofuran_Derivative Benzofuran Carboxylic Acid Derivative Benzofuran_Derivative->COX2 Inhibition

References

Application Notes and Protocols: The Role of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid in the Synthesis of Fruquintinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Fruquintinib, a potent and highly selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), with a specific focus on the pivotal role of the key intermediate, 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid. This document includes comprehensive experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and the drug's mechanism of action.

Introduction to Fruquintinib and its Synthesis

Fruquintinib (6-(6,7-dimethoxyquinazolin-4-yloxy)-N,2-dimethylbenzofuran-3-carboxamide) is a small molecule tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, crucial mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1][2][3] By inhibiting these receptors, Fruquintinib effectively cuts off the blood supply to tumors.[2] The synthesis of Fruquintinib involves the coupling of two key building blocks: a benzofuran moiety and a quinazoline moiety. A critical intermediate in the formation of the benzofuran portion is this compound.[4][5] The overall synthetic strategy hinges on the successful preparation of this intermediate and its subsequent amidation and coupling with the quinazoline core.

Synthetic Pathway Overview

The synthesis of Fruquintinib from this compound can be broadly divided into two main stages:

  • Stage 1: Amidation of this compound. This step converts the carboxylic acid group into a methylamide, forming 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.

  • Stage 2: Etherification with 4-Chloro-6,7-dimethoxyquinazoline. The hydroxyl group of the benzofuran intermediate is then coupled with the quinazoline building block to form the final Fruquintinib molecule.

Fruquintinib_Synthesis_Workflow A This compound B Amidation A->B Monomethylamine or its salt C 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide B->C E Etherification (SNAr Reaction) C->E D 4-Chloro-6,7-dimethoxyquinazoline D->E Potassium Carbonate, Acetonitrile or DMF F Fruquintinib E->F

Figure 1: Overall synthetic workflow for Fruquintinib.

Experimental Protocols

Synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide from this compound

This protocol describes the amidation of the key benzofuran intermediate.

Materials:

  • This compound

  • Monomethylamine or its salt

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure:

  • To a solution of this compound (1 equivalent) in dichloromethane, add diisopropylethylamine (2 equivalents) and cool the mixture to 5-15°C.[4]

  • Slowly add a solution of the coupling agent and monomethylamine to the reaction mixture while maintaining the temperature.

  • Stir the reaction mixture at the same temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide by column chromatography or recrystallization.

Synthesis of Fruquintinib

This protocol details the final coupling step to yield Fruquintinib.

Materials:

  • 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., Acetonitrile or Dimethylformamide - DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a mixture of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (7 g) and dimethylformamide (70 ml), add potassium carbonate (5.64 g) at 25-30°C.[4]

  • Add 4-Chloro-6,7-dimethoxyquinazoline (7.66 g) to the mixture.[4]

  • Heat the reaction mixture to 70-80°C and stir at this temperature until the reaction is complete (monitor by TLC).[4]

  • Cool the reaction mixture to 25-30°C.[4]

  • Add water and then ethyl acetate and continue stirring.[4]

  • Filter the resulting solid and wash it with water.[4]

  • Slurry the obtained compound in water, followed by a slurry in acetonitrile.[4]

  • Filter the solid, wash with acetonitrile, and dry to obtain Fruquintinib.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

ParameterValueReference
Starting MaterialThis compound[4]
ReagentsMonomethylamine, Coupling Agents, DIPEA[4]
SolventDichloromethane[4]
Temperature5-15°C[4]
YieldNot explicitly stated, but is a key intermediate[4]

Table 2: Synthesis of Fruquintinib

ParameterValueReference
Starting Materials6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (7 g), 4-Chloro-6,7-dimethoxyquinazoline (7.66 g)[4]
ReagentsPotassium carbonate (5.64 g)[4]
SolventDimethylformamide (70 ml)[4]
Temperature70-80°C[4]
Yield11 g[4]

Mechanism of Action: VEGFR Signaling Pathway Inhibition

Fruquintinib exerts its anti-cancer effects by inhibiting the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key components of the signaling pathway that drives angiogenesis.[1][2][6] The binding of VEGF to its receptors (VEGFR-1, -2, and -3) on endothelial cells triggers a cascade of downstream signaling events, including the PI3K/AKT and MAPK/ERK pathways, leading to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7] Fruquintinib binds to the ATP-binding pocket of these receptors, preventing their activation and thereby blocking the downstream signaling required for angiogenesis.[6]

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binding & Dimerization PI3K PI3K VEGFR->PI3K Autophosphorylation RAS RAS VEGFR->RAS Fruquintinib Fruquintinib Fruquintinib->VEGFR Inhibition ATP ATP ATP->VEGFR AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Figure 2: Fruquintinib's inhibition of the VEGFR signaling pathway.

Conclusion

The synthesis of Fruquintinib is a multi-step process where this compound serves as a crucial intermediate. The protocols outlined in these application notes provide a framework for the laboratory-scale synthesis of this important anti-cancer therapeutic. Understanding the synthetic pathway and the drug's mechanism of action is vital for researchers and professionals involved in oncology drug development. The provided data and visualizations aim to facilitate a clearer understanding of these critical aspects of Fruquintinib.

References

Application Notes and Protocols: Derivatization of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds present in various natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4] The structural versatility of the benzofuran scaffold makes it a valuable template for the development of new therapeutic agents.[1] This document provides detailed protocols for the derivatization of a key intermediate, 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid, and subsequent biological screening of the resulting ester and amide derivatives. This key intermediate is notably used in the synthesis of Fruquintinib, a VEGFR inhibitor.[5]

Derivatization Strategies

The primary points of derivatization for this compound are the carboxylic acid and the hydroxyl group. This protocol focuses on the modification of the carboxylic acid moiety to generate a library of ester and amide derivatives for biological evaluation.

Experimental Workflow for Derivatization and Screening

Derivatization and Screening Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening start 6-Hydroxy-2-methyl- benzofuran-3-carboxylic acid esterification Esterification start->esterification R-OH, Catalyst amidation Amidation start->amidation R1R2NH, Coupling Agent esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides primary_screening Primary Screening (e.g., Cell Viability Assay) esters->primary_screening amides->primary_screening hit_identification Hit Identification primary_screening->hit_identification Active Compounds secondary_screening Secondary Screening (e.g., MIC, IC50 Determination) hit_identification->secondary_screening lead_optimization Lead Optimization secondary_screening->lead_optimization

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes a general method for the synthesis of ester derivatives.

Materials:

  • This compound

  • Appropriate alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the desired alcohol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified ester by NMR and mass spectrometry.

Protocol 2: Amidation of this compound

This protocol outlines the synthesis of amide derivatives.

Materials:

  • This compound

  • Appropriate amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add EDC (1.5 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the purified amide by NMR and mass spectrometry.

Biological Screening Protocols

Protocol 3: In Vitro Anticancer Screening - MTT Assay

This protocol is for assessing the cytotoxicity of the synthesized derivatives against cancer cell lines.

Materials:

  • Synthesized benzofuran derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized derivatives in complete cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours of cell attachment, replace the medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antimicrobial Screening - Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial and fungal strains.

Materials:

  • Synthesized benzofuran derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare serial twofold dilutions of the synthesized derivatives in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Optionally, add a viability indicator like resazurin to aid in the determination of the MIC.

Data Presentation

Quantitative data from biological screening should be summarized in clear and concise tables for comparative analysis. Below are examples of how to present anticancer and antimicrobial data for a hypothetical series of derivatives.

Table 1: Representative Anticancer Activity of Benzofuran Derivatives (Analogous Compounds)

Compound IDModificationCancer Cell LineIC50 (µM)[6]
BF-E1 Ethyl EsterA549 (Lung)8.57
BF-E2 Benzyl EsterA549 (Lung)1.48
BF-A1 N-methyl AmideMCF-7 (Breast)> 100
BF-A2 N-benzyl AmideMCF-7 (Breast)15.2
BF-A3 N-phenyl AmideHeLa (Cervical)1.136
Doxorubicin (Reference)A549, MCF-7, HeLa< 1

Table 2: Representative Antimicrobial Activity of Benzofuran Derivatives (Analogous Compounds)

Compound IDModificationS. aureus MIC (µg/mL)[2]E. coli MIC (µg/mL)C. albicans MIC (µg/mL)[2]
BF-E3 4-Fluorobenzyl Ester50> 200100
BF-E4 2,4-Dichlorobenzyl Ester62.5> 200100
BF-A4 N-(4-chlorophenyl) Amide100> 200> 200
BF-A5 N-(2,4-difluorophenyl) Amide50> 200100
Ciprofloxacin (Reference)0.50.015N/A
Fluconazole (Reference)N/AN/A2

Potential Signaling Pathways

Benzofuran derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. Two such pathways are the mTOR and VEGFR-2 signaling cascades.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival.[7][8] Some benzofuran derivatives have shown inhibitory effects on this pathway.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core mTOR Core Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway and a potential point of inhibition by benzofuran derivatives.

VEGFR-2 Signaling Pathway

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[9]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binding & Dimerization PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Cell Proliferation Cell Proliferation ERK->Cell Proliferation Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->VEGFR-2 Inhibition of Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway, a target for anti-angiogenic cancer therapy.

References

Application Notes and Protocols for the Synthesis of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various derivatives of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid. This core scaffold is a valuable starting material for the development of novel compounds with potential therapeutic applications, including antimicrobial and anticancer activities.[1][2] The following protocols are based on established and peer-reviewed methodologies.

I. Overview of Synthetic Pathways

The primary starting material, 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, can be subjected to a variety of chemical transformations to yield a diverse range of derivatives. The principal reactions include esterification, etherification, halogenation, and amidation. These modifications allow for the exploration of the structure-activity relationship of this class of compounds. A general workflow for the synthesis of these derivatives is depicted below.

Synthesis_Workflow cluster_derivatives Derivative Synthesis start 6-acetyl-5-hydroxy-2-methyl- benzofuran-3-carboxylic acid ester Methyl 6-acetyl-5-hydroxy- 2-methylbenzofuran-3-carboxylate start->ester (CH3O)2SO2, K2CO3, acetone, reflux 5h ether Methyl 6-acetyl-5-methoxy- 2-methylbenzofuran-3-carboxylate start->ether (CH3O)2SO2 (excess), K2CO3, acetone, reflux 10h amide 6-acetyl-5-hydroxy-2-methyl- benzofuran-3-carboxamide start->amide 1. (COCl)2 2. NH4OH bromo_acid 6-acetyl-4-bromo-5-hydroxy- 2-methylbenzofuran-3-carboxylic acid start->bromo_acid Br2, AcOH bromo_amide 6-acetyl-4-bromo-5-hydroxy- 2-methylbenzofuran-3-carboxamide amide->bromo_amide Br2, AcOH

Caption: General synthetic scheme for the derivatization of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid.

II. Experimental Protocols

The following are detailed protocols for the synthesis of key derivatives.

Protocol 1: Synthesis of Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate.[1]
  • Reaction Setup: In a round-bottom flask, combine 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (0.02 mol), potassium carbonate (K₂CO₃, 0.02 mol), and dimethyl sulphate ((CH₃O)₂SO₂, 0.02 mol) in 30 mL of acetone.

  • Reaction: Reflux the mixture for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture and evaporate the solvent.

  • Purification: Purify the residue by column chromatography on silica gel using chloroform as the eluent.

Protocol 2: Synthesis of Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate.[1]
  • Reaction Setup: In a round-bottom flask, combine 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (0.02 mol), potassium carbonate (K₂CO₃, 0.02 mol), and an excess of dimethyl sulphate ((CH₃O)₂SO₂, 0.06 mol) in 30 mL of acetone.

  • Reaction: Reflux the mixture for 10 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Synthesis of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide.[2]
  • Reaction with Oxalyl Chloride: To a solution of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid, add oxalyl chloride.

  • Ammonolysis: Treat the resulting product with ammonium hydroxide to yield the carboxamide.

  • Purification: The resulting solid can be purified by column chromatography.[2]

Protocol 4: Synthesis of 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide.[2]
  • Bromination: Dissolve 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide in acetic acid.

  • Reaction: Add bromine to the solution and stir.

  • Work-up and Purification: The product can be isolated and purified by standard methods.[2]

Protocol 5: Synthesis of 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid.[2]
  • Bromination: Dissolve 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid in acetic acid.

  • Reaction: Add bromine to the solution.

  • Work-up and Purification: Isolate and purify the product as required.[2]

III. Quantitative Data Summary

The following table summarizes the reported yields and melting points for the synthesized derivatives.

Compound NameYield (%)Melting Point (°C)Reference
Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate87%170 - 171[1]
6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide50%267 - 268[2]
6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide40%248 - 249[2]
6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid30%196 - 197[2]
6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide30%223 - 224[2]

IV. Characterization Data

Spectroscopic data for the synthesized compounds are crucial for structure confirmation.

Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate [1]

  • ¹H-NMR (δ, ppm): 12.17 (s, 1H, OH), 7.76 (s, 1H, C7-H), 7.46 (s, 1H, C4-H), 3.93 (s, 3H, COOCH₃), 2.78 (s, 3H, COCH₃), 2.67 (s, 3H, CH₃)

  • ESI MS (m/z): 247.1, 248.8 (100%)

6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide [2]

  • ¹H-NMR (300 MHz, DMSO, δ/ppm): 2.65 (3H, s, -COCH₃), 2.68 (3H, s, -CH₃), 7.22 (1H, s, Ar-H), 7.48 (2H, br. s, -NH₂), 8.11 (1H, s, Ar-H), 11.97 (1H, s, -OH)

  • ¹³C-NMR: δ 14.20, 27.52, 107.03, 112.69, 112.74, 116.38, 133.39, 146.00, 157.39, 163.86, 164.22, 204.26

  • HRMS (m/z): calculated value for [M + Na] 100% = 256.0580, found 100% = 256.0582

6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide [2]

  • ¹H-NMR (300 MHz, DMSO, δ/ppm): 2.50 (3H, s, -COCH₃), 2.68 (3H, s, -CH₃), 7.69 (1H, br. s, -NH₂), 7.94 (1H, br. s, -NH₂), 8.23 (1H, s, Ar-H), 12.88 (1H, s, -OH)

  • ¹³C-NMR: δ 13.20, 27.05, 99.21, 112.59, 115.82, 115.86, 133.19, 145.62, 154.37, 160.33, 163.79, 204.99

  • HRMS (m/z): calculated value for [M + Na] 100% = 333.9685, 98% = 335.9666, found 100% = 333.9685, 98% = 335.9669

6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid [2]

  • ¹H-NMR (300 MHz, CDCl₃, δ/ppm): 2.48 (3H, s, -COCH₃), 2.69 (3H, s, -CH₃), 7.72 (1H, s, Ar-H), 12.89 (1H, s, -OH)

  • ¹³C-NMR: δ 13.20, 26.70, 94.45, 100.68, 111.33, 116.11, 132.08, 145.99, 155.30, 159.72, 203.35

  • HRMS (m/z): calculated value for [M + Na] 100% = 334.9526, 99% = 336.9506, found 100%= 334.9525, 99% = 336.9505

6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide [2]

  • ¹H-NMR (300 MHz, DMSO, δ/ppm): 2.55 (3H, s, -COCH₃), 2.68 (3H, s, -CH₃), 3.98 (3H, s, -OCH₃), 7.22 (1H, s, Ar-H), 7.53 (2H, br. s, -NH₂), 7.70 (1H, s, Ar-H)

  • ¹³C-NMR: δ 14.11, 31.61, 56.17, 103.10, 111.14, 112.81, 124.65, 130.56, 146.94, 155.49, 162.02, 164.42, 198.08

  • HRMS (m/z): calculated value for [M + Na] 100% = 270.0737, found 100% = 270.0737

References

Application of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is a pivotal heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of therapeutic properties. This document provides a detailed overview of the application of this compound, focusing on its role as a key building block for the potent VEGFR inhibitor, Fruquintinib, and as a scaffold for the development of other potential therapeutic agents.

Core Application: Intermediate for Fruquintinib Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Fruquintinib.[1] Fruquintinib is a highly selective and potent small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, approved for the treatment of metastatic colorectal cancer.[1] The synthesis of Fruquintinib involves the coupling of the this compound core with a 4-chloro-6,7-dimethoxyquinazoline moiety.

Fruquintinib's Mechanism of Action: Targeting VEGFR Signaling

Fruquintinib exerts its anti-cancer effects by inhibiting the VEGFR signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking VEGFR-1, -2, and -3, Fruquintinib effectively suppresses tumor growth, proliferation, and metastasis. The signaling cascade initiated by VEGF binding to its receptors involves multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway1 RAS/RAF/MEK/ERK Pathway cluster_pathway2 PI3K/Akt Pathway cluster_downstream Cellular Response VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Fruquintinib Fruquintinib Fruquintinib->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

Fruquintinib inhibits the VEGFR signaling pathway.

Application in the Development of Novel Therapeutic Agents

The benzofuran scaffold, including derivatives of this compound, is a versatile template for the design and synthesis of novel therapeutic agents with a range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives. The cytotoxic activity of these compounds is often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Brominated Benzofuran Derivative 1 K562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
MCC1019 (PLK1 PBD Inhibitor) A549 (Lung Adenocarcinoma)16.4[2]
Benzofuran-based Hydrazide Derivative HeLa (Cervical Cancer)0.082[3]
Pin1 Inhibitor (4,6-di(benzyloxy)-3-phenylbenzofuran) -0.874[3]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate A549 (Lung)6.3 ± 2.5[4]
HepG2 (Liver)11 ± 3.2[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate HepG2 (Liver)3.8 ± 0.5[4]
A549 (Lung)3.5 ± 0.6[4]
SW620 (Colon)10.8 ± 0.9[4]
Anti-inflammatory Activity

Benzofuran derivatives have also shown promise as anti-inflammatory agents. Their activity is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DerivativeAssayIC50 (µM)Reference
Aza-benzofuran Compound 1 NO Inhibition in RAW 264.7 cells17.31[5]
Aza-benzofuran Compound 3 NO Inhibition in RAW 264.7 cells16.5[5]
Aza-benzofuran Compound 2 NO Inhibition in RAW 264.7 cells31.5 ± 2.3[5]
Aza-benzofuran Compound 4 NO Inhibition in RAW 264.7 cells42.8 ± 4.7[5]

Experimental Protocols

Synthesis of this compound

A variety of synthetic routes to this compound have been reported.[1][6][7] A common approach involves the demethylation of a 6-methoxy precursor.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 6-Methoxy-2-methylbenzofuran-3-carboxylic acid Step1 Demethylation (e.g., Thiol/Lewis Acid) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Reaction with Monomethylamine Intermediate->Step2 Product 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide Step2->Product

General synthetic workflow.

Protocol: Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid [8]

  • Reaction Setup: To a solution of 6-methoxy-2-methylbenzofuran-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a demethylating agent such as a thiol (e.g., dodecanethiol) and a Lewis acid (e.g., aluminum chloride) at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Work-up: Once the reaction is complete, quench the reaction mixture by the slow addition of water or an acidic solution.

  • Isolation: Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method such as recrystallization or column chromatography to obtain pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[9][10]

MTT_Assay_Workflow cluster_MTT MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well and incubate for 3-4h D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm using a microplate reader F->G H Calculate cell viability and determine IC50 value G->H

Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity [9][10]

  • Cell Seeding: Seed human cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the cell viability against the compound concentration.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary importance lies in its role as a key intermediate for the synthesis of the clinically approved anticancer drug, Fruquintinib. Furthermore, the inherent biological potential of the benzofuran scaffold makes this compound and its derivatives attractive starting points for the discovery and development of new therapeutic agents targeting a variety of diseases, including cancer and inflammatory disorders. The provided protocols for synthesis and biological evaluation serve as a foundation for researchers to explore the full potential of this important heterocyclic compound.

References

Application Notes and Protocols for the Biological Evaluation of Novel 6-Hydroxybenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzofuran derivatives are a prominent class of heterocyclic compounds found in both natural products and synthetic molecules.[1][2] This scaffold is of significant interest in medicinal chemistry due to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[1][2][3][4][5][6] In particular, novel 6-hydroxybenzofuran derivatives are being explored for their potential as therapeutic agents. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often through mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression.[3][4][6][7]

This document provides detailed application notes and experimental protocols for the comprehensive biological evaluation of novel 6-hydroxybenzofuran derivatives, guiding researchers from initial cytotoxicity screening to in vivo efficacy studies.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of novel benzofuran derivatives are typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying a compound's potency. The tables below summarize the IC₅₀ values for representative 6-hydroxybenzofuran derivatives and other related benzofuran compounds, illustrating the impact of various substitutions on their anticancer activity.[8][9]

Table 1: Anticancer Activity of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives [10]

Compound IDR (Substitution)Cancer Cell LineIC₅₀ (µM)
7-ClA549 (Lung)15.3 ± 0.8
7-ClHepG2 (Liver)12.5 ± 0.5
8-BrA549 (Lung)18.2 ± 1.1
8-BrHepG2 (Liver)14.7 ± 0.9

Table 2: Cytotoxicity of Various Benzofuran Derivatives Against Selected Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC₅₀ Value (µM or µg/mL)Reference(s)
Bromo derivative (14c)HCT-116 (Colon)3.27 µM[3]
Benzofuran hybrid (13g)MCF-7 (Breast)1.287 µM[3]
Benzofuran-chalcone (4n)HCC1806 (Breast)3.18 µmol L⁻¹[11]
Benzofuran-piperazine (16)A549 (Lung)0.12 µM[5]
Benzofuran-piperazine (16)SGC7901 (Gastric)2.75 µM[5]
2-aminobenzofuran (43f)Daoy (Medulloblastoma)0.005 nM[12]
Compound 3fHEPG2 (Liver)12.4 µg/mL[9]
Benzofuran derivative (S6)HeLa (Cervical)Sensitive[7]

Experimental Workflow & Visualization

A systematic approach is crucial for the biological evaluation of novel compounds. The workflow typically begins with broad in vitro screening for cytotoxic activity, followed by more detailed mechanistic studies for promising candidates, and culminates in in vivo validation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B C Determine IC₅₀ Values B->C D Mechanism of Action Studies C->D G Xenograft Tumor Model in Mice C->G E Apoptosis Assay (Annexin V/PI) D->E F Signaling Pathway Analysis (Western Blot) D->F H Evaluate Therapeutic Efficacy & Toxicity G->H

Caption: Experimental workflow for the biological evaluation of novel compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability and proliferation by measuring the metabolic activity of cells.[8][9]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Culture medium (e.g., RPMI 1640, DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test 6-hydroxybenzofuran derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[1][9] Allow them to adhere and grow overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Final concentrations may range from 0.1 to 100 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Controls: Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[1][9]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.[8]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[8]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control group.[1]

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and wash them twice with cold PBS.[1]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[1][8]

Signaling Pathway Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of the compound by analyzing its effect on key signaling proteins involved in apoptosis and cell cycle regulation.[13][14][15][16]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-EGFR). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[13][17]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

  • Analysis: Analyze the band intensities. Re-probe the blot with an antibody against a housekeeping protein (e.g., Actin or GAPDH) to confirm equal protein loading.[14][16]

In Vivo Antitumor Efficacy (Xenograft Tumor Model)

To evaluate the in vivo efficacy of a promising compound, human cancer cells are implanted into immunocompromised mice to form tumors.[8]

Protocol Outline:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231, A549) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

  • Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³). Then, randomly assign the mice to treatment and control groups.[8]

  • Compound Administration: Administer the 6-hydroxybenzofuran derivative to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.[3][8]

  • Monitoring: Regularly monitor tumor volume (using calipers) and the body weight of the mice to assess efficacy and toxicity.[3][8]

  • Endpoint: At the end of the study (e.g., after 21 days), euthanize the mice, excise the tumors, and weigh them.[8][18] Further analysis, such as histopathology or biomarker analysis on the tumor tissue, can be performed.[8]

Mechanism of Action & Signaling Pathway

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis.[2][3][13] This often involves modulating the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins, leading to the activation of the caspase cascade.[19]

G cluster_0 Mitochondrial Apoptosis Pathway compound 6-Hydroxybenzofuran Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation bcl2->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by 6-hydroxybenzofuran derivatives.

References

Application Notes and Protocols for the Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The demethylation of aryl methyl ethers is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] This process unmasks a phenolic hydroxyl group, which can be a key pharmacophore or a handle for further functionalization.[1][2] 6-methoxy-2-methylbenzofuran-3-carboxylic acid serves as an important intermediate in the synthesis of various biologically active molecules, including the anticancer agent Fruquintinib.[2][3] Its demethylation to 6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a critical step in these synthetic pathways.[2][3]

Several reagents are available for cleaving aryl methyl ethers, ranging from strong Lewis acids and Brønsted acids to nucleophilic agents.[4][5] The choice of method often depends on the substrate's sensitivity to harsh conditions and the presence of other functional groups.[5][6] This document provides detailed protocols for the demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid using various established methods.

Method 1: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a highly effective and widely used reagent for the cleavage of aryl methyl ethers, often allowing the reaction to proceed at or below room temperature.[7][8][9] It is particularly valuable for substrates that may be sensitive to the high temperatures required by other methods.[8][10]

Experimental Protocol

Materials:

  • 6-methoxy-2-methylbenzofuran-3-carboxylic acid

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)[9][11]

  • Anhydrous Dichloromethane (DCM)[11]

  • Ice water[3]

  • Deionized water

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) for extraction (if necessary)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Safety Precautions:

  • Boron tribromide is highly corrosive, toxic, and reacts violently with water and other protic solvents.[9] It should be handled in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).[9]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it with care in a fume hood.

Procedure: [3]

  • Reaction Setup: Dissolve 6-methoxy-2-methylbenzofuran-3-carboxylic acid (1.0 eq, e.g., 22 g) in anhydrous dichloromethane (e.g., 220 ml) in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas.

  • Cooling: Cool the mixture to 0-10°C using an ice bath.

  • Reagent Addition: Slowly add a 1M solution of boron tribromide in DCM (3.6 eq, e.g., 80.18 g) to the cooled and stirred mixture. Maintain the temperature between 0-10°C during the addition.

  • Reaction: Stir the reaction mixture at the same temperature (0-10°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture into ice water with vigorous stirring.

  • Precipitation and Isolation: The product, this compound, will precipitate as a solid.

  • Filtration: Filter the solid product from the mixture.

  • Washing: Wash the collected solid with water to remove any residual salts.

  • Drying: Dry the purified solid to obtain the final product.

Method 2: Demethylation using Aluminum Chloride (AlCl₃)

Aluminum chloride is another strong Lewis acid used for demethylating aryl ethers.[5][12] The reaction often requires heating, and AlCl₃ can form complexes with various functional groups.[13][14]

Generalized Protocol

Procedure:

  • Reaction Setup: To a solution of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloroethane or toluene), add anhydrous aluminum chloride (2.0-3.0 eq) under an inert atmosphere.[13][14]

  • Heating: Heat the mixture to reflux and maintain for several hours (e.g., 8-9 hours).[13] Monitor the reaction by TLC.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature and then pour it into cold water or a dilute acid solution.[13]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product, typically by column chromatography or recrystallization.[15]

Method 3: Demethylation using Pyridinium Hydrochloride (Pyr·HCl)

This is a classic, solvent-free method that involves heating the substrate with molten pyridinium hydrochloride.[7] It is effective but requires high temperatures (180-220 °C), which may not be suitable for sensitive substrates.[7][16]

Generalized Protocol

Procedure:

  • Reaction Setup: Mix 6-methoxy-2-methylbenzofuran-3-carboxylic acid with an excess of pyridinium hydrochloride (e.g., 1.5-3.0 eq) in a flask equipped for heating.[16]

  • Heating: Heat the mixture under a nitrogen atmosphere to 180-210°C until the solids melt and the reaction begins.[16]

  • Reaction: Maintain the molten mixture at this temperature for a few hours (e.g., 3 hours), monitoring by TLC.[16]

  • Workup: Cool the mixture, but while it is still molten, carefully add water or aqueous HCl to dissolve the pyridinium salts.[16]

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify as described in the AlCl₃ method.

Data Presentation

MethodReagent(s)SolventTemperatureTypical YieldReference
Preferred Method Boron Tribromide (BBr₃)Dichloromethane0-10°C~81%[3]
Alternative 1 Aluminum Chloride (AlCl₃)DichloroethaneRefluxGood to Excellent[13]
Alternative 2 Pyridinium HydrochlorideNone (molten)180-210°CHigh[16]
Alternative 3 Hydrobromic Acid (HBr)Acetic Acid or None~105-130°CGood to Excellent[1][5]

Visualizations

Experimental Workflow for BBr₃ Demethylation

Demethylation_Workflow A 1. Dissolve Starting Material (6-methoxy-2-methylbenzofuran-3-carboxylic acid) in anhydrous Dichloromethane B 2. Cool to 0-10°C (Ice Bath) A->B C 3. Add BBr₃ Solution (Slowly, under N₂ atmosphere) B->C D 4. Stir at 0-10°C (Monitor by TLC) C->D E 5. Quench Reaction (Pour into ice water) D->E Reaction Complete F 6. Isolate Product (Filter precipitated solid) E->F G 7. Wash & Dry (Wash with water and dry) F->G H Final Product (this compound) G->H

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.

Troubleshooting Guides

Issue 1: Low Purity After Initial Precipitation/Crystallization

Symptom: The isolated solid after initial precipitation (e.g., by pH adjustment) is off-color (yellow to brown) and shows multiple spots on TLC or significant impurities by HPLC.

Possible Causes & Solutions:

  • Trapped Solvents or Reagents: The precipitate may have formed too quickly, trapping residual solvents (e.g., dichloromethane, methanol) or unreacted reagents.

    • Solution: Ensure a gradual precipitation by slowly adding the acid or anti-solvent. Thoroughly wash the filtered solid with a suitable solvent in which the product is sparingly soluble at room temperature, such as cold water or a hexane/ethyl acetate mixture.

  • Presence of Polar Impurities: Starting materials or side-products from the synthesis may co-precipitate with the desired product.

    • Solution 1: Slurry Wash: Suspend the crude solid in a solvent like dichloromethane or acetonitrile at room temperature, stir for a period, and then filter. This can help dissolve more soluble impurities.

    • Solution 2: Recrystallization: If a suitable single or binary solvent system can be identified where the product has good solubility at elevated temperatures and poor solubility at lower temperatures, recrystallization can be effective.

  • Formation of Side-Products: The synthesis of this compound can be complex, leading to the formation of various side-products. Each additional step in the synthesis introduces more reaction conditions, purification steps, and potential points for side reactions or impurity formation.[1]

    • Solution: For complex impurity profiles, chromatographic purification is often necessary.

Issue 2: Difficulty in Removing a Persistent Impurity with Similar Polarity

Symptom: A specific impurity co-elutes with the product during column chromatography or is not effectively removed by recrystallization.

Possible Causes & Solutions:

  • Isomeric Impurities: Regioisomers or other structural isomers formed during the synthesis can have very similar physical properties to the desired product, making separation challenging.

  • Sub-optimal Chromatographic Conditions: The chosen solvent system for flash or column chromatography may not provide sufficient resolution.

    • Solution 1: Optimize Solvent System: Systematically screen different solvent systems. For normal phase silica gel chromatography, combinations of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, acetone, methanol) should be tested. A common starting point is a gradient of ethyl acetate in hexanes. A reported system for a crude product is 25% ethyl acetate in hexanes.[2] For very polar impurities, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and resolution.

    • Solution 2: Reverse-Phase Chromatography: If normal phase chromatography is ineffective, reverse-phase flash chromatography can be a powerful alternative. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA).

    • Solution 3: Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC may be necessary.

Issue 3: Low Recovery After Purification

Symptom: Significant loss of product mass after performing purification steps.

Possible Causes & Solutions:

  • Product Solubility in Wash Solvents: The product may have higher than expected solubility in the solvents used for washing or slurrying.

    • Solution: Use minimal volumes of ice-cold washing solvents. Analyze the filtrate by TLC or HPLC to quantify the amount of product being lost.

  • Irreversible Adsorption on Silica Gel: The phenolic and carboxylic acid functionalities can lead to strong interactions with the silica gel surface, resulting in product loss during column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a competitive binder like triethylamine (1-2%). Alternatively, use a less acidic stationary phase like alumina.

  • Product Instability: The compound may be degrading under the purification conditions (e.g., prolonged exposure to acidic or basic conditions, or heat).

    • Solution: Ensure that the purification is carried out as quickly as possible and at appropriate temperatures. If the compound is sensitive to the acidic nature of silica gel, consider the deactivation strategies mentioned above.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurity profile can vary significantly depending on the synthetic route. For syntheses starting from 6-acetoxy-2-methylbenzofuran via a Friedel-Crafts acylation, potential impurities include unreacted starting material, hydrolyzed starting material (6-hydroxy-2-methylbenzofuran), and potentially regioisomers from acylation at other positions on the benzene ring. Multi-step syntheses can introduce impurities from any of the preceding steps.[1]

Q2: What is a good starting point for a recrystallization solvent?

A2: While specific solubility data is not widely published, for carboxylic acids of this type, solvent systems such as ethanol/water, acetone/water, or ethyl acetate/hexanes are often good starting points. The goal is to find a system where the compound is soluble when hot and insoluble when cold.

Q3: How can I effectively monitor the progress of my column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method. It is crucial to develop a TLC solvent system that gives good separation between your product and the major impurities, with an Rf value for the product ideally between 0.2 and 0.4. This TLC solvent system can then be adapted for the column chromatography.

Q4: What are the typical yields and purity levels I can expect?

A4: The yield and purity are highly dependent on the synthetic route and the purification method employed. One reported synthesis involving flash chromatography achieved a yield of 93%.[2] Another robust, multi-step process reported a 40% overall yield with a purity of over 99%.[3]

Quantitative Data Summary

Purification MethodTypical Solvent SystemReported YieldReported PurityReference
Flash Chromatography25% Ethyl Acetate in Hexanes93%Not explicitly stated, but implied to be high[2]
Multi-step synthesis with optimized tandem processNot specified40% (overall)>99%[3]
Precipitation and WashingWater, EthanolYields varyGenerally requires further purification[1]
Column ChromatographyHexane/Ethyl Acetate (8:2 to 7:3)47% (for a related methyl ester)Not explicitly stated[4]

Experimental Protocols

Protocol 1: Flash Chromatography of Crude Product

This protocol is based on a reported purification of the title compound.[2]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent (e.g., 25% ethyl acetate in hexanes).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system (e.g., 25% ethyl acetate in hexanes). A gradient elution, where the polarity of the solvent is gradually increased, may be necessary for optimal separation.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Precipitation and Washing

This is a general procedure for initial purification.

  • Dissolution: Dissolve the crude product in a suitable basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction (Optional): Extract the basic solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic, causing the product to precipitate.[4]

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove inorganic salts. Further washing with a non-polar organic solvent like hexanes can help remove non-polar impurities.

  • Drying: Dry the purified solid under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product precipitation Precipitation & Washing start->precipitation Initial Cleanup tlc TLC precipitation->tlc Check Purity recrystallization Recrystallization hplc HPLC recrystallization->hplc Assess Purity flash_chrom Flash Chromatography flash_chrom->hplc Assess Purity tlc->recrystallization If Impure tlc->flash_chrom If Very Impure hplc->recrystallization If still impure hplc->flash_chrom If still impure nmr NMR hplc->nmr pure_product Pure Product (>99%) hplc->pure_product Confirm Purity nmr->pure_product Confirm Structure

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Purity > 98%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes check_solubility Screen Solvents is_pure->check_solubility No recrystallize Perform Recrystallization recrystallize->check_purity check_solubility->recrystallize optimize_solvent Optimize Solvent System check_solubility->optimize_solvent No suitable solvent column_chrom Flash/Column Chromatography column_chrom->check_purity optimize_solvent->column_chrom

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two prevalent synthetic routes are the Friedel-Crafts acylation of an acetylated precursor and the demethylation of a methoxy-substituted analogue.

  • Route 1: Friedel-Crafts Acylation: This route typically starts with 6-acetoxy-2-methylbenzofuran, which undergoes a Friedel-Crafts acylation reaction with reagents like oxalyl chloride and aluminum trichloride, followed by a hydrolysis step to yield the final product.

  • Route 2: Demethylation: This method involves the demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid using a strong Lewis acid such as boron tribromide (BBr₃).[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Careful control of reaction conditions is crucial for maximizing yield and minimizing byproduct formation. Key parameters include:

  • Temperature: Many steps require specific temperature control, such as cooling during the addition of reactive reagents like aluminum trichloride or boron tribromide to prevent unwanted side reactions.

  • Anhydrous Conditions: Friedel-Crafts acylation and reactions involving Lewis acids are highly sensitive to moisture. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the decomposition of reagents and intermediates.

  • Stoichiometry of Reagents: The molar ratios of the reactants and catalysts must be precise to ensure complete conversion and avoid side reactions.

Q3: What are some common purification techniques for the final product?

A3: Purification of this compound is typically achieved through:

  • Flash Chromatography: This is a common method for removing byproducts with different polarities. A typical eluent system is a mixture of ethyl acetate and hexanes.

  • Recrystallization: This technique can be used to obtain a highly pure product by dissolving the crude material in a suitable solvent and allowing it to crystallize as the solution cools.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction * Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. * If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, if appropriate for the specific step.
Degradation of Product or Intermediates * Ensure strict temperature control, especially during exothermic steps. * Work up the reaction promptly upon completion to avoid prolonged exposure to harsh conditions.
Moisture in the Reaction * Use freshly dried solvents and glassware. * Conduct the reaction under an inert atmosphere (nitrogen or argon).
Suboptimal Reagent Stoichiometry * Carefully calculate and measure the molar equivalents of all reagents. * For Lewis acid-catalyzed reactions, ensure the correct amount of catalyst is used, as too much or too little can lead to side reactions or incomplete conversion.
Problem 2: Identification of Unknown Impurities in Analytical Data (NMR, MS, HPLC)
Observed Impurity Signature Potential Byproduct Identification & Confirmation Mitigation Strategy
NMR: Singlet around 3.8-3.9 ppm and the absence of a phenolic -OH proton. MS: A molecular ion peak corresponding to a higher mass than the product (e.g., m/z around 206 for the methoxy precursor).[2][3]Incomplete Demethylation (Starting Material): 6-methoxy-2-methylbenzofuran-3-carboxylic acidCompare the 1H and 13C NMR spectra of your product with the known spectra of the starting material. The methoxy group will show a characteristic singlet in the 1H NMR spectrum.* Increase the equivalents of the demethylating agent (e.g., BBr₃). * Extend the reaction time for the demethylation step. * Ensure the reaction temperature is optimal for demethylation.
NMR: A singlet around 2.3 ppm. MS: A molecular ion peak corresponding to a higher mass than the product.Incomplete Hydrolysis (Acetylated Precursor): 6-acetoxy-2-methylbenzofuran-3-carboxylic acidThe acetyl group (CH₃CO-) will give a characteristic singlet in the 1H NMR spectrum.* Ensure complete hydrolysis by adjusting the pH or extending the reaction time of the hydrolysis step.
Multiple Isomeric Peaks in HPLC/GC or Complex Aromatic Region in NMR Isomeric Byproducts Isomers may arise from side reactions like the Claisen rearrangement if applicable to the specific synthetic route. These isomers will have the same mass but different retention times and potentially different NMR coupling patterns in the aromatic region.* Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. * Employ high-resolution chromatography (e.g., preparative HPLC) for separation.
Broad Hump in NMR, Complex Mixture in MS Polymeric or Decomposition Products This often indicates product or reagent degradation. The analytical data will show a complex mixture of signals that are difficult to assign.* Strictly control the reaction temperature. * Use purified reagents and solvents. * Minimize reaction time.

Data Presentation

Table 1: Summary of a Representative Synthesis via Friedel-Crafts Acylation

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Acylation6-acetoxy-2-methylbenzofuranOxalyl chloride, Aluminum trichlorideDichloromethane0 to room temp.2.5-
2. HydrolysisAcylated IntermediatePotassium carbonateMethanolRoom temp.1693 (overall)

Data compiled from representative procedures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
  • Acylation: To a slurry of aluminum trichloride (3.0 eq) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere, add oxalyl chloride (3.0 eq) dropwise. Stir the mixture for 30 minutes at 0°C. Add a solution of 6-acetoxy-2-methylbenzofuran (1.0 eq) in anhydrous dichloromethane dropwise over 10 minutes. Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Work-up and Hydrolysis: Cool the reaction mixture to 0°C and quench by the slow addition of methanol. Concentrate the mixture under reduced pressure. Dissolve the residue in methanol and add potassium carbonate (1.2 eq). Stir the mixture at room temperature for 16 hours.

  • Purification: Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. Dilute the residue with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography (e.g., 25% ethyl acetate in hexanes) to afford the title compound.

Protocol 2: Synthesis via Demethylation
  • Demethylation: Dissolve 6-methoxy-2-methylbenzofuran-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane and cool the solution to 0°C under a nitrogen atmosphere. Add a solution of boron tribromide (2.0-3.0 eq) in dichloromethane dropwise. Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to 0°C and slowly quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography.

Mandatory Visualization

Troubleshooting Workflow for Byproduct Identification

Byproduct_Troubleshooting start Crude Product Analysis (NMR, MS, HPLC) check_purity Is the desired product the major component? start->check_purity pure Purification (Chromatography/ Recrystallization) check_purity->pure Yes impurities_present Significant Impurities Detected check_purity->impurities_present No end Pure Product pure->end analyze_impurities Analyze Impurity Data impurities_present->analyze_impurities is_starting_material Does data match starting material? analyze_impurities->is_starting_material incomplete_reaction Hypothesis: Incomplete Reaction is_starting_material->incomplete_reaction Yes is_isomer Does MS show correct mass but HPLC/NMR differ? is_starting_material->is_isomer No optimize_reaction Action: - Increase reaction time - Adjust stoichiometry - Check reagent quality incomplete_reaction->optimize_reaction isomer_formation Hypothesis: Isomer Formation is_isomer->isomer_formation Yes is_degradation Complex mixture/ Polymeric signals? is_isomer->is_degradation No optimize_conditions Action: - Adjust temperature - Change catalyst - Use preparative HPLC isomer_formation->optimize_conditions degradation Hypothesis: Degradation is_degradation->degradation Yes unknown Unknown Byproduct is_degradation->unknown No refine_conditions Action: - Lower temperature - Reduce reaction time - Ensure inert atmosphere degradation->refine_conditions further_analysis Action: - 2D NMR - High-Resolution MS - Literature search for similar side-reactions unknown->further_analysis

Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Optimizing Reaction Yield for 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the production of compounds like Fruquintinib.[1]

Issue Potential Cause Recommended Solution
Low Yield in Demethylation Step Incomplete reaction of the 6-methoxy precursor.Ensure slow and controlled addition of the demethylating agent, such as boron tribromide, at a low temperature (e.g., 0-10°C) to prevent side reactions.[1] The reaction can also be carried out using a thiol or dithiol, optionally in the presence of a Lewis acid.[2]
Degradation of the product during workup.Quench the reaction mixture slowly into ice water to control the exothermic reaction and minimize product degradation.[1]
Impurity Formation Side reactions due to the complexity of the reaction pathway.Each additional step in the synthesis increases the potential for side reactions and impurity formation.[1] Consider optimizing a one-pot synthesis approach to minimize intermediate handling and potential for side reactions.[3]
Use of strong oxidizing agents in post-treatment.In related syntheses, the use of strong oxidizing agents like sodium hypochlorite for waste treatment was found to cause oxidative decomposition of the product, leading to lower yields and purity.[4] If applicable, consider alternative, milder workup procedures.
Difficult Purification Presence of closely related byproducts.Flash chromatography is a common method for purification.[5] Optimization of the solvent system (e.g., EtOAc/Hexanes) is crucial for achieving good separation.[5]
Incomplete removal of reagents.Ensure thorough washing of the crude product with appropriate solvents (e.g., water) to remove residual reagents and salts.[1]
Poor Overall Yield in Multi-step Synthesis Sub-optimal yield in one or more individual steps.A multi-step synthesis process can lead to a lower overall yield.[1] Carefully optimize each step of the reaction, including temperature, reaction time, and stoichiometry of reagents. A 6-step process, including an optimized tandem reaction, has been reported to achieve a 40% overall yield with over 99% purity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes involve a multi-step process starting from precursors like 2-hydroxy-4-methoxybenzaldehyde or the demethylation of a 6-methoxy precursor.[6][7] One reported method involves the demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid using boron tribromide in dichloromethane.[1] Another approach utilizes a tandem 4-step one-pot process to construct the 6-hydroxybenzofuran-3-carboxylic acid structure.[3]

Q2: What is a typical yield for the demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid?

A2: A reported synthesis involving the demethylation of 22 g of 6-methoxy-2-methylbenzofuran-3-carboxylic acid with boron tribromide yielded 17.8 g of this compound.[1] Another synthesis starting from 6-acetoxy-2-methylbenzofuran reported a 93% yield for the final product.[5]

Q3: What are the critical parameters to control during the synthesis?

A3: Temperature control is crucial, especially during the addition of reactive reagents like boron tribromide, which should be done at low temperatures (0-10°C).[1] The choice of solvent and purification method (e.g., flash chromatography) also significantly impacts the final yield and purity.[5]

Q4: Are there any safety precautions to consider?

A4: Reagents like boron tribromide and oxalyl chloride are corrosive and react violently with water.[1][5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The quenching of the reaction should be performed slowly and cautiously.

Experimental Protocols

Protocol 1: Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid [1]

  • Cool a mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) and dichloromethane (220 ml) to 0-10°C.

  • Slowly add boron tribromide (80.18 g) to the mixture while maintaining the temperature at 0-10°C.

  • Stir the reaction mixture at the same temperature.

  • Slowly quench the reaction mixture into ice water and continue stirring.

  • Filter the resulting solid, wash with water, and dry to obtain this compound.

Yield Data Summary

Starting MaterialReagentsSolventTemperature (°C)YieldReference
6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g)Boron tribromide (80.18 g)Dichloromethane0-1017.8 g[1]
6-acetoxy-2-methylbenzofuran (9.50 g)Aluminum trichloride, Oxalyl chloride, Potassium carbonateDichloromethane, Methanol0-209.56 g (93%)[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Demethylation cluster_step3 Step 3: Workup cluster_step4 Step 4: Final Product start Mix 6-methoxy-2-methylbenzofuran-3-carboxylic acid and Dichloromethane cool Cool mixture to 0-10°C start->cool add_bbr3 Slowly add Boron Tribromide cool->add_bbr3 stir_reaction Stir at 0-10°C add_bbr3->stir_reaction quench Quench with ice water stir_reaction->quench filter_solid Filter the solid quench->filter_solid wash Wash with water filter_solid->wash dry Dry the product wash->dry product This compound dry->product

Caption: Demethylation Synthesis Workflow.

troubleshooting_logic start Low Reaction Yield? check_demethylation Incomplete Demethylation? start->check_demethylation Yes check_degradation Product Degradation? start->check_degradation Yes check_impurities High Impurity Levels? start->check_impurities Yes solution_temp Optimize Temperature Control (0-10°C) check_demethylation->solution_temp solution_addition Ensure Slow Reagent Addition check_demethylation->solution_addition solution_quench Slow Quenching in Ice Water check_degradation->solution_quench solution_purification Optimize Chromatography check_impurities->solution_purification solution_workup Thorough Washing check_impurities->solution_workup

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Synthesis of Benzofuran-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzofuran-3-carboxylic acids and their esters. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize ethyl benzofuran-3-carboxylate from a substituted salicylaldehyde and ethyl bromoacetate, but I am observing significant amounts of unreacted starting material and a byproduct. What could be the issue?

A1: This is a common issue often related to incomplete O-alkylation of the salicylaldehyde or subsequent failed cyclization. One major side reaction is the formation of a stable hemiacetal intermediate that fails to dehydrate and cyclize.[1]

Troubleshooting Steps:

  • Optimize the O-Alkylation Step: Ensure complete deprotonation of the phenolic hydroxyl group. The choice of base and solvent is critical. Potassium carbonate in a polar aprotic solvent like acetonitrile is a common choice.[2] Incomplete reaction can leave unreacted salicylaldehyde.

  • Promote Dehydration and Cyclization: The cyclization step often requires an acid catalyst to promote the dehydration of the intermediate.[1] If you are using a one-pot procedure, ensure the conditions are suitable for both O-alkylation and the subsequent cyclization. Some methods employ a strong acid like sulfuric acid or a Lewis acid to facilitate this step.[1]

  • Consider Alternative Reagents: Instead of ethyl bromoacetate, using ethyl diazoacetate in the presence of a catalyst like HBF₄·OEt₂ can provide a high-yielding, one-pot procedure for the synthesis of 3-ethoxycarbonylbenzofurans from salicylaldehydes.[1]

Q2: My synthesis of a benzofuran-3-carboxylate from a phenol and an α-haloester is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a known challenge, particularly with substituted phenols, where alkylation can occur at different positions on the aromatic ring (C-alkylation vs. O-alkylation) or lead to different cyclization products.

Troubleshooting Steps:

  • Control of Alkylation: O-alkylation is generally favored under basic conditions.[3] Ensure that the reaction conditions are optimized to favor the formation of the desired phenoxyacetate intermediate. Using a milder base or controlling the temperature might improve selectivity.

  • Choice of Catalyst for Cyclization: The choice of catalyst for the subsequent cyclization can significantly influence the regioselectivity. For instance, titanium tetrachloride (TiCl₄) has been shown to promote regioselective Friedel–Crafts-like alkylation followed by intramolecular cyclodehydration.[4]

  • Stepwise vs. One-Pot: While one-pot syntheses are efficient, a stepwise approach involving the isolation of the intermediate O-alkylated product can provide better control over the subsequent cyclization and potentially reduce the formation of undesired isomers.

Q3: I am observing decarboxylation of my benzofuran-3-carboxylic acid product during workup or purification. How can I prevent this?

A3: Benzofuran-3-carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic or thermal conditions.

Troubleshooting Steps:

  • Avoid High Temperatures: During purification steps like distillation or crystallization, avoid prolonged exposure to high temperatures.

  • Mild Workup Conditions: Use mild acidic and basic conditions during the workup. If an acid is required for neutralization, use it at low temperatures and for a minimal amount of time.

  • Alternative Purification Methods: Consider purification methods that do not require high temperatures, such as column chromatography at room temperature.

Q4: During the synthesis of benzofuran-3-carboxylic acid via cyclization of a phenoxyacetic acid derivative, I am getting a low yield and a significant amount of a polymeric byproduct. What is causing this?

A4: Polymerization can occur under strongly acidic conditions, which are often used to promote the cyclization. The reactive intermediates in the cyclization process can potentially react with each other to form polymers.

Troubleshooting Steps:

  • Optimize Acid Catalyst Concentration: Use the minimum effective concentration of the acid catalyst. Titrating the amount of acid can help find the optimal balance between efficient cyclization and minimizing side reactions.

  • Lower Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often reduce the rate of polymerization more than the rate of the desired intramolecular cyclization.

  • Choice of Cyclizing Agent: Polyphosphoric acid (PPA) is a common reagent for this type of cyclization.[5] The amount and temperature of the PPA should be carefully controlled. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can sometimes be a more effective and milder alternative.[6]

Quantitative Data Summary

The following table summarizes yields for the synthesis of ethyl benzofuran-3-carboxylate under different catalytic conditions, highlighting the impact of the catalyst on product yield.

Starting MaterialReagentCatalystSolventYield (%)Reference
SalicylaldehydeEthyl diazoacetateHBF₄·OEt₂CH₂Cl₂Excellent to Quantitative[1]
SalicylaldehydeEthyl 2-diazo-3-oxopropanoateRh(III), AgNTf₂Dichloroethane72[7]
2-bromophenolEthyl propionatePalladium catalyst-61[7]
2-iodophenolEthyl propionateN-methylmorpholine-74[7]

Experimental Protocols

General Procedure for the Synthesis of Ethyl Benzofuran-3-carboxylate from Salicylaldehyde and Ethyl Diazoacetate[1]

  • To a solution of salicylaldehyde (1.0 mmol) in dichloromethane (CH₂Cl₂) (5 mL) is added tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) (10 mol%).

  • The mixture is stirred at room temperature for 10 minutes.

  • Ethyl diazoacetate (1.2 mmol) is added dropwise to the solution.

  • The reaction mixture is stirred at room temperature and monitored by TLC until the salicylaldehyde is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired ethyl benzofuran-3-carboxylate.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common side reactions during the synthesis of benzofuran-3-carboxylic acids.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Side Reaction Diagnosis cluster_2 Troubleshooting Actions Start Low yield or presence of impurities in benzofuran-3-carboxylic acid synthesis Analysis Analyze reaction mixture (TLC, NMR, MS) Start->Analysis SideProduct Identify major side product(s) Analysis->SideProduct UnreactedSM Unreacted Starting Material(s) SideProduct->UnreactedSM Starting materials dominant Isomer Regioisomer Formation SideProduct->Isomer Isomeric impurity Decarboxylation Decarboxylated Product SideProduct->Decarboxylation Loss of COOH/COOR Polymer Polymeric Byproducts SideProduct->Polymer High MW smear Action_SM Optimize reaction conditions: - Increase temperature/time - Check catalyst/reagent activity - Ensure anhydrous conditions UnreactedSM->Action_SM Action_Isomer Improve regioselectivity: - Change catalyst - Modify solvent/base - Use a stepwise procedure Isomer->Action_Isomer Action_Decarb Prevent decarboxylation: - Use milder workup conditions - Avoid high temperatures - Purify at room temperature Decarboxylation->Action_Decarb Action_Polymer Minimize polymerization: - Lower reaction temperature - Reduce catalyst concentration - Use a milder cyclizing agent Polymer->Action_Polymer End Successful Synthesis Action_SM->End Action_Isomer->End Action_Decarb->End Action_Polymer->End

Caption: Troubleshooting workflow for benzofuran-3-carboxylic acid synthesis.

References

improving the stability of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue: Rapid Degradation of the Compound in Aqueous Buffer

Symptoms:

  • Loss of compound concentration over a short period, as determined by chromatography (HPLC, UPLC).

  • Appearance of new, unidentified peaks in the chromatogram.

  • Noticeable color change in the solution.

Possible Causes and Solutions:

CauseRecommended Action
pH-Dependent Instability Carboxylic acids and phenolic compounds can exhibit pH-dependent stability.[1] The phenolic hydroxyl group and the carboxylic acid group of this compound are susceptible to pH-mediated degradation.
Solution: Conduct a pH stability study by preparing the solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at initial and subsequent time points to determine the optimal pH range for stability. Generally, a slightly acidic pH may be preferable to prevent the oxidation of the phenolate anion that forms at higher pH.[2]
Oxidation The phenolic hydroxyl group is prone to oxidation, which can be accelerated by dissolved oxygen, metal ions, and light exposure.[3]
Solution:De-gas Buffers: Sparge all buffers and solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.[4] • Use Antioxidants: Consider the addition of antioxidants such as ascorbic acid or sodium metabisulfite to the solution. The compatibility and potential interference of the antioxidant with downstream assays should be verified. • Use Chelating Agents: Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.
Photodegradation Exposure to light, particularly UV light, can induce degradation of phenolic compounds.[3][5]
Solution: Protect the solution from light by using amber vials or by wrapping the container with aluminum foil.[3] Minimize exposure to ambient light during experimental procedures.
Microbial Degradation Although less common in typical laboratory settings with sterile buffers, microbial contamination can lead to compound degradation. Some bacteria are known to degrade benzofuran derivatives.[6][7][8]
Solution: Use sterile buffers and aseptic techniques when preparing and handling solutions, especially for long-term storage. Consider filtration through a 0.22 µm filter.
Issue: Color Change Observed in Stock Solution (e.g., to yellow or brown)

Symptoms:

  • The initially colorless or pale-colored stock solution develops a yellow, pink, or brown hue over time.

Possible Causes and Solutions:

CauseRecommended Action
Oxidation of the Phenolic Group Oxidation of the hydroxyl group on the benzofuran ring is a primary cause of color change, often leading to the formation of quinone-like structures which are colored. This is a common degradation pathway for phenolic compounds.
Solution:Inert Atmosphere: Store the stock solution under an inert atmosphere (nitrogen or argon). Suppliers often recommend storing the solid compound under nitrogen.[9] • Low Temperature Storage: Store the solution at a lower temperature (e.g., 4°C or -20°C) to slow down the rate of degradation. For long-term storage, -80°C is preferable.
High pH At higher pH values, the phenolic hydroxyl group is deprotonated to form a phenolate anion, which is more susceptible to oxidation.[2]
Solution: Prepare stock solutions in a slightly acidic buffer or a non-aqueous solvent like DMSO, if compatible with the experimental design. If an aqueous solution is necessary, maintain a pH that balances solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For long-term storage, it is advisable to prepare a concentrated stock solution in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents minimize hydrolysis and can be stored at low temperatures (-20°C or -80°C). For working solutions, the stock can be diluted into the appropriate aqueous buffer immediately before use.

Q2: What are the optimal storage conditions for solutions of this compound?

To maximize stability, solutions should be stored under the following conditions:

  • Temperature: 4°C for short-term storage (days) and -20°C or -80°C for long-term storage (weeks to months).

  • Light: Protected from light using amber vials or foil wrapping.[3]

  • Atmosphere: For aqueous solutions, using de-gassed buffers and storing under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.[4]

Q3: How can I monitor the stability of my compound in solution?

A stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, is the best approach.

  • Method: Develop an HPLC method that can separate the parent compound from its potential degradation products.

  • Procedure: Inject a sample of the freshly prepared solution to establish the initial time point (T=0) peak area and retention time. Then, analyze samples at various time intervals under the specific storage conditions being tested.

  • Analysis: A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q4: What are the likely degradation products of this compound?

While specific degradation products for this molecule are not extensively documented in publicly available literature, based on its chemical structure (a phenolic carboxylic acid), likely degradation pathways include:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-type species.

  • Decarboxylation: The carboxylic acid group may be lost, especially under thermal stress.

  • Ring Opening: The benzofuran ring system could be cleaved under oxidative or extreme pH conditions, similar to pathways observed in the microbial degradation of related compounds like dibenzofuran.[8][10][11]

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Solution Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose aliquots of the solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 60°C for 48 hours.

    • Photostability: Expose the solution to a photostability chamber (ICH Q1B guidelines) or intense UV light.

  • Sample Analysis: At designated time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by HPLC-UV and LC-MS to separate and identify the degradation products.

Visualizations

Degradation_Pathway Compound 6-Hydroxy-2-methylbenzofuran- 3-carboxylic acid Oxidation Oxidation (O₂, Metal Ions, Light) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Thermal Thermal Stress Compound->Thermal Quinone Quinone-type Products Oxidation->Quinone Ring_Cleavage Ring Cleavage Products Hydrolysis->Ring_Cleavage Decarboxylation Decarboxylation Product Thermal->Decarboxylation Troubleshooting_Workflow Start Instability Observed (e.g., peak loss, color change) Check_pH Is the solution pH controlled? Start->Check_pH Check_Oxygen Is the solution protected from oxygen? Check_pH->Check_Oxygen Yes Optimize_pH Optimize pH using buffers. Conduct pH stability study. Check_pH->Optimize_pH No Check_Light Is the solution protected from light? Check_Oxygen->Check_Light Yes Use_Inert De-gas solvents. Use antioxidants/chelators. Store under N₂ or Ar. Check_Oxygen->Use_Inert No Check_Temp Is the storage temperature appropriate? Check_Light->Check_Temp Yes Protect_Light Use amber vials or foil. Check_Light->Protect_Light No Optimize_Temp Store at 4°C (short-term) or -20°C/-80°C (long-term). Check_Temp->Optimize_Temp No Stable Solution Stabilized Check_Temp->Stable Yes Optimize_pH->Check_Oxygen Use_Inert->Check_Light Protect_Light->Check_Temp Optimize_Temp->Stable

References

troubleshooting guide for the synthesis of Fruquintinib intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for common issues encountered during the synthesis of a key intermediate of Fruquintinib, specifically focusing on the coupling reaction between 4-chloro-6,7-dimethoxyquinazoline and 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low conversion to the desired Fruquintinib intermediate. What are the potential causes and how can I improve the yield?

Low conversion can stem from several factors. Firstly, ensure all reagents are pure and anhydrous, as moisture can interfere with the reaction. The choice of base and solvent is also critical. Potassium carbonate is commonly used as the base, and solvents like acetonitrile or dimethylformamide (DMF) are effective.[1][2] If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the optimal reaction time.

Q2: I am observing the formation of significant impurities alongside my product. How can I minimize side reactions?

Impurity formation is a common challenge. One potential side reaction is the hydrolysis of the starting material, 4-chloro-6,7-dimethoxyquinazoline, especially if there is moisture in the reaction. Using anhydrous solvents and reagents is crucial. Additionally, the reaction temperature should be carefully controlled; excessively high temperatures can lead to degradation of reactants and products. A patent also highlights that in the synthesis of the 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide intermediate, certain routes can produce significant odorous byproducts like sodium sulfide, indicating the importance of the chosen synthetic route to minimize challenging impurities.[3]

Q3: The purification of the Fruquintinib intermediate by column chromatography is proving difficult. Are there alternative purification methods?

While column chromatography is a standard purification technique, it can sometimes be inefficient for large-scale synthesis.[1] Crystallization is a highly effective alternative for purifying the final product and its intermediates.[4] You can perform crystallization from a suitable solvent or a mixture of solvents. For instance, a mixture of dichloromethane and methanol has been used for the purification of Fruquintinib.[2] Slurrying the crude product in solvents like acetonitrile has also been reported as a purification step.[2]

Q4: What are the optimal reaction conditions for the synthesis of Fruquintinib from its key intermediates?

The final step in the synthesis of Fruquintinib typically involves a nucleophilic aromatic substitution (SNAr) reaction. Based on published procedures, the reaction is often carried out using 4-chloro-6,7-dimethoxyquinazoline and 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide as the key intermediates.[1][5] The reaction is typically performed in a solvent such as acetonitrile or DMF, with a base like potassium carbonate.[1][2] The reaction mixture is heated to reflux, with reaction times ranging from 10 hours to completion.[1]

Data Presentation

ParameterValueReference
Final Step Yield 85%[1][5]
Intermediate Purity (Post-Purification) > 99%[3]
Reaction Temperature 70-80°C or Reflux[1][2]
Reaction Time ~10 hours[1]
Base Potassium Carbonate (K2CO3)[1][2]
Solvent Acetonitrile (CH3CN) or Dimethylformamide (DMF)[1][2]

Experimental Protocols

Synthesis of Fruquintinib:

This protocol is adapted from patent literature.[1][2]

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in acetonitrile or dimethylformamide, add 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide (1 equivalent) and potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture to reflux (for acetonitrile) or 70-80°C (for DMF) and stir for approximately 10 hours.[1][2]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using DMF, add water and ethyl acetate, then stir.[2]

  • Filter the solid product and wash it with water.

  • The crude product can be further purified by slurrying in acetonitrile or by crystallization from a suitable solvent system (e.g., dichloromethane/methanol).[2]

Mandatory Visualization

TroubleshootingWorkflow start Problem Identified low_yield Low Reaction Yield start->low_yield impurity Significant Impurities start->impurity purification Purification Difficulty start->purification check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time, Base, Solvent) low_yield->optimize_conditions alternative_route Consider Alternative Synthetic Route impurity->alternative_route control_temp Control Reaction Temperature impurity->control_temp anhydrous Ensure Anhydrous Conditions impurity->anhydrous crystallization Attempt Crystallization/Slurrying purification->crystallization column Optimize Column Chromatography purification->column monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_reagents->monitor_reaction optimize_conditions->monitor_reaction solution Problem Resolved monitor_reaction->solution alternative_route->solution control_temp->solution anhydrous->solution crystallization->solution column->solution

References

overcoming low yield in multi-step synthesis of 6-hydroxybenzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Hydroxybenzofuran Derivatives

Welcome to the technical support center for the synthesis of 6-hydroxybenzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, particularly those leading to low reaction yields.

Troubleshooting Guides

This section addresses specific problems that may arise during the multi-step synthesis of 6-hydroxybenzofuran derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: My initial O-alkylation or acylation of the starting phenol is giving a low yield and multiple products. What's going wrong?

A1: This is a common issue arising from the competing C-alkylation/acylation side reaction. The phenolic oxygen and the activated aromatic ring are both nucleophilic.

  • Potential Cause: The reaction conditions (base, solvent, temperature) may favor C-alkylation over the desired O-alkylation. Hard electrophiles tend to react at the harder oxygen nucleophile, while softer electrophiles might react at the carbon atom.

  • Troubleshooting Steps:

    • Choice of Base: A weaker base (e.g., K₂CO₃) is often preferred over stronger bases (e.g., NaH or alkoxides). Stronger bases can generate a higher concentration of the phenoxide ion, which can increase C-alkylation.

    • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are generally effective.

    • Temperature Control: Running the reaction at a lower temperature can often increase the selectivity for the kinetically favored O-alkylation product.[1]

    • Protecting Groups: If the issue persists, consider protecting the phenolic hydroxyl group early in the synthesis and deprotecting it in the final step. A common strategy involves starting with a methoxy-substituted precursor and performing a demethylation at the end.[2]

Q2: The intramolecular cyclization step to form the benzofuran ring is inefficient, resulting in a low yield of the desired product. How can I improve this?

A2: Inefficient cyclization is a critical bottleneck. The success of this step is highly dependent on the chosen synthetic route and reaction conditions.

  • Potential Cause (Palladium-Catalyzed Routes, e.g., Sonogashira): In palladium-catalyzed reactions, low yields can stem from an inactive catalyst, poor quality of reagents, or suboptimal reaction conditions.[3]

    • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or poisoned by oxygen in the solvent.[3]

    • Suboptimal Conditions: The temperature, solvent, or base may not be ideal for your specific substrate.[3]

  • Troubleshooting Steps:

    • Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which can poison the catalyst.[3]

    • Use a Fresh Catalyst: Ensure your palladium catalyst is active. Using a freshly opened bottle or storing it properly under an inert atmosphere is crucial.[3]

    • Add a Co-catalyst: For Sonogashira coupling-cyclization routes, the addition of a copper(I) co-catalyst (e.g., CuI) is often essential for high yields.[4][5]

    • Optimize Conditions: Systematically screen different bases (e.g., Et₃N, Cs₂CO₃), solvents (e.g., DMF, Toluene), and temperatures. Some reactions require heating to 60-100 °C to proceed efficiently.[3][6]

    • Consider Alternatives: If palladium-based methods fail, consider a transition-metal-free approach, such as a base-promoted intramolecular cyclization of o-bromobenzylketones using a strong base like potassium t-butoxide.[7]

Q3: My final demethylation step to yield the 6-hydroxybenzofuran is incomplete or results in significant byproduct formation. What are the best practices?

A3: Demethylation of a 6-methoxybenzofuran can be challenging. Harsh reagents can lead to decomposition or unwanted side reactions on the sensitive benzofuran core.

  • Potential Cause: The demethylating agent may be too harsh or not selective enough. Common reagents like BBr₃ can be effective but may lead to lower yields if not used carefully.

  • Troubleshooting Steps:

    • Alternative Reagents: Instead of BBr₃, consider milder and more scalable reagents. Sodium 1-dodecanethiolate in a solvent like diethylene glycol has been shown to be effective, safe, and environmentally benign for this transformation.[2]

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions. If using BBr₃, reactions are often started at low temperatures (e.g., -78 °C or 0 °C) and allowed to warm slowly.

    • Reaction Time: Monitor the reaction closely using TLC or LC-MS to avoid prolonged reaction times that can lead to product degradation.

Q4: I have a low recovery after purification by silica gel column chromatography. Where is my product going?

A4: The phenolic hydroxyl group in your product can cause issues during silica gel chromatography.

  • Potential Cause: The acidic nature of standard silica gel can lead to irreversible adsorption or decomposition of the hydroxybenzofuran derivative.[8]

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system containing a small amount (~1%) of a base like triethylamine or pyridine.[8]

    • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina, to avoid acid-catalyzed degradation.[8]

    • Optimize Eluent System: Use TLC to find an eluent system that gives your product an Rf value between 0.2 and 0.4. This ensures the compound moves through the column efficiently without excessive interaction time.[8]

    • Trituration/Recrystallization: If possible, use recrystallization or trituration as an alternative or supplementary purification step to minimize contact with silica gel.[8]

Frequently Asked Questions (FAQs)

Q: What is a realistic overall yield for a multi-step synthesis of 6-hydroxybenzofuran? A: Overall yields are often modest. Many published syntheses report overall yields lower than 55%. However, an optimized three-step process starting from 4-methoxysalicylaldehyde has been reported with an overall yield of 73%.[2] Specific high-yield steps, like a microwave-assisted Perkin rearrangement, can achieve yields as high as 99% for that single step.[9]

Q: Are there high-yielding one-pot strategies available? A: Yes, one-pot strategies are being developed to improve efficiency. For example, iron- and copper-catalyzed one-pot processes for synthesizing 2-arylbenzofurans have been reported with yields in the range of 55-75%.[6] Similarly, palladium/copper-catalyzed Sonogashira coupling followed by intramolecular cyclization is a popular and effective one-pot method.[3][4][5]

Q: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction yield? A: The electronic nature of substituents can have a significant impact. In many catalytic cycles, electron-donating groups on the phenol ring can increase reactivity and lead to higher yields.[5] Conversely, strong electron-withdrawing groups can sometimes decrease the reaction rate and overall yield.[3]

Q: What are the main synthetic pathways to 6-hydroxybenzofuran derivatives? A: The most common pathways include:

  • Cyclization of Substituted Phenols: This involves preparing a phenol with an appropriate side chain (e.g., an alkyne or ketone) and then performing an intramolecular cyclization, often catalyzed by metals like palladium, copper, or iron.[4][5][6]

  • Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid, which can be further modified.[9][10]

  • Synthesis from Salicylaldehydes: A multi-step route starting from a substituted salicylaldehyde (like 2-hydroxy-4-methoxybenzaldehyde) is a reliable and scalable method.[2]

Data Presentation

Table 1: Comparison of Selected Synthetic Routes to Benzofuran Derivatives

Synthetic RouteKey StepsTypical Overall YieldAdvantagesDisadvantages
From 4-Methoxysalicylaldehyde [2]1. Reaction with Chloroacetic Acid 2. Cyclization in Acetic Anhydride 3. Demethylation~73% (optimized)Scalable, cost-effective, environmentally benign reagents in optimized process.Multi-step process, overall yields can be low if not optimized.
Pd/Cu-Catalyzed Cyclization [3][4]One-pot Sonogashira coupling of an o-iodophenol and a terminal alkyne, followed by cyclization.84-91% (for the step)High yields, good functional group tolerance, one-pot procedure.Requires expensive and air-sensitive catalysts, requires inert atmosphere.
Microwave-Assisted Perkin Rearrangement [9]Base-catalyzed ring contraction of a 3-bromocoumarin under microwave irradiation.~99% (for the step)Extremely fast (minutes vs. hours), very high yield for the rearrangement step.Requires specific 3-halocoumarin starting material, which may involve a multi-step synthesis.
Fe/Cu-Catalyzed One-Pot Synthesis [6]Iodination of a 1-arylketone followed by copper-catalyzed intramolecular O-arylation.55-75%Uses less expensive iron catalyst for the first step, one-pot procedure.Yields can be moderate, may require longer reaction times.

Experimental Protocols

Protocol 1: Optimized Three-Step Synthesis of 6-Hydroxybenzofuran [2]

This protocol is based on an improved, scalable synthesis starting from 2-hydroxy-4-methoxybenzaldehyde.

  • Step 1: Synthesis of (2-formyl-5-methoxyphenoxy)acetic acid

    • To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 equiv.) in ethanol, add an aqueous solution of sodium hydroxide (2 equiv.).

    • Add an aqueous solution of chloroacetic acid (1.2 equiv.) dropwise while maintaining the temperature below 40 °C.

    • Stir the mixture at room temperature for several hours until TLC indicates the consumption of the starting material.

    • Acidify the reaction mixture with HCl to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the product.

  • Step 2: Synthesis of 6-Methoxybenzofuran

    • Suspend the product from Step 1 (1 equiv.) in acetic anhydride (5 equiv.).

    • Add anhydrous sodium acetate (2 equiv.) to the suspension.

    • Heat the mixture to reflux (around 140 °C) for 1-2 hours. Monitor by TLC.

    • After cooling, pour the reaction mixture into ice water and stir.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 3: Demethylation to 6-Hydroxybenzofuran

    • Prepare sodium 1-dodecanethiolate by adding 1-dodecanethiol (3 equiv.) to a suspension of sodium hydride (3 equiv.) in diethylene glycol at room temperature under an inert atmosphere.

    • Add 6-methoxybenzofuran (1 equiv.) from Step 2 to the mixture.

    • Heat the reaction to 160-180 °C and stir for several hours until the reaction is complete (monitor by TLC).

    • Cool the mixture, dilute with water, and acidify with concentrated HCl.

    • Extract the product with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the final product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Perkin Rearrangement [9]

This protocol describes the high-yield conversion of a 3-bromocoumarin to a benzofuran-2-carboxylic acid.

  • Place the 3-bromocoumarin derivative (1 equiv.) and sodium hydroxide (3-4 equiv.) in a microwave reaction vessel.

  • Add ethanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, with the temperature set to approximately 80 °C.

  • After cooling, open the vessel and acidify the reaction mixture with aqueous HCl.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.

Visualizations

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Demethylation start 2-Hydroxy-4- methoxybenzaldehyde reagent1 + Chloroacetic Acid + NaOH start->reagent1 product1 (2-formyl-5-methoxy phenoxy)acetic acid reagent1->product1 reagent2 + Acetic Anhydride + NaOAc, Δ product1->reagent2 product2 6-Methoxybenzofuran reagent2->product2 reagent3 + Sodium 1-dodecanethiolate + Δ product2->reagent3 final_product 6-Hydroxybenzofuran reagent3->final_product

Caption: A common 3-step workflow for the synthesis of 6-hydroxybenzofuran.

Troubleshooting_Logic start Low Overall Yield Observed q1 Identify Problematic Step (via TLC, LC-MS analysis of each step) start->q1 step1 Step 1 (O-Alkylation) q1->step1 Alkylation Yield Low step2 Step 2 (Cyclization) q1->step2 Cyclization Yield Low step3 Step 3 (Demethylation) q1->step3 Demethylation Yield Low step4 Final Step (Purification) q1->step4 Purification Yield Low sol1 Issue: C-Alkylation byproducts Solution: • Use weaker base (K₂CO₃) • Lower reaction temperature step1->sol1 sol2 Issue: Inactive catalyst / Poor conditions Solution: • Degas solvents • Use fresh catalyst • Add Cu(I) co-catalyst • Screen base/solvent/temp step2->sol2 sol3 Issue: Product decomposition Solution: • Use milder reagent (e.g., Sodium 1-dodecanethiolate) • Control temperature carefully step3->sol3 sol4 Issue: Low recovery from column Solution: • Deactivate silica with base • Use neutral alumina • Recrystallize instead step4->sol4

Caption: A logical guide for troubleshooting low yields in the synthesis.

Perkin_Rearrangement_Pathway coumarin 3-Halocoumarin Lactone ring oh_attack OH⁻ Attack coumarin->oh_attack Base-catalyzed ring fission ring_open Ring-Opened Intermediate (Z)-2-halo-3-(2-hydroxyphenyl)acrylate oh_attack->ring_open cyclize Intramolecular Nucleophilic Attack (Phenoxide on Vinyl Halide) ring_open->cyclize benzofuran Benzofuran-2-carboxylate Final Product cyclize->benzofuran Ring contraction

Caption: Key mechanistic steps of the Perkin rearrangement pathway.

References

Technical Support Center: Purification of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a persistent yellow or brown tint. What is the likely cause and how can I remove it?

A1: A yellow or brown discoloration in the final product typically indicates the presence of residual reagents, oxidized organic impurities, or byproducts from the synthesis.

Troubleshooting Steps:

  • Activated Carbon Treatment: A common method to remove colored impurities is to treat a solution of the crude product with activated carbon.[1][2]

  • Ensure Complete Reagent Removal: If your synthesis involved reagents like aluminum trichloride or boron tribromide, ensure the quenching and workup steps were thorough to remove any residual metal complexes, which can be colored.[1][3][4]

  • Oxidative Treatment: For certain impurities, a mild oxidative treatment using an agent like hydrogen peroxide can convert them into forms that are more easily removed by subsequent purification steps.[1]

Q2: How can I remove unreacted starting materials or other neutral/basic impurities?

A2: Acid-base extraction is a highly effective method for separating the acidic target compound from neutral or basic impurities.[5][6] The principle relies on the carboxylic acid's ability to form a water-soluble salt in a basic solution, leaving non-acidic impurities in the organic phase.

General Procedure:

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The target compound will move to the aqueous layer as its carboxylate salt. The pH should be at least 2-3 units above the pKa of the carboxylic acid.[1][6]

  • Separate the aqueous layer, which now contains the purified product salt.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH at least 2-3 units below the pKa, causing the pure carboxylic acid to precipitate.[1][5]

  • Collect the solid by filtration or extract it back into an organic solvent.[7]

Q3: My product fails to crystallize during recrystallization. What should I do?

A3: Crystallization failure can be due to several factors, including supersaturation, high impurity levels, or an inappropriate solvent system.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Seeding: Add a seed crystal of the pure compound to the solution.[1]

  • Re-evaluate Solvent: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists.

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.

  • Pre-Purification: High impurity levels can inhibit crystal formation. Consider performing an acid-base extraction or a quick filtration through a silica plug to remove major impurities before attempting recrystallization again.[1]

Q4: What are the recommended purification methods to achieve high purity (>99%)?

A4: For achieving high purity, a multi-step approach is often necessary. The two most effective methods for this compound are Flash Column Chromatography and Recrystallization.

  • Flash Column Chromatography: This is excellent for separating the target compound from impurities with different polarities.[2][3] A common eluent system is a mixture of ethyl acetate and hexanes.[3]

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product.[8] Finding the right solvent is key; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[2]

Quantitative Data Summary

ParameterValuePurification MethodSource
Yield 93%Flash Chromatography (25% EtOAc/Hexanes)[3]
Yield 50%Precipitation after hydrolysis[7]
Melting Point 208–210 °CPrecipitation[7]
Purity ≥95%Not Specified[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.[2]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 25% Ethyl Acetate in Hexanes).[3] Gradually increase the polarity of the mobile phase if necessary.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.[2]

  • Analysis: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[2][3]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Screen for a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[2] Potential solvents include water, ethanol, ethyl acetate, or mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]

  • Crystallization: Once at room temperature, you can place the flask in an ice bath to maximize the crystal yield.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[2]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Visualized Workflows and Logic

Purification_Workflow Crude Crude Product Decision1 Are colored impurities present? Crude->Decision1 Charcoal Activated Carbon Treatment Decision1->Charcoal Yes Decision2 Are neutral/basic impurities present? Decision1->Decision2 No Charcoal->Decision2 Extraction Acid-Base Extraction Decision2->Extraction Yes FinalPurity High Purity Required? Decision2->FinalPurity No Extraction->FinalPurity Chromatography Column Chromatography FinalPurity->Chromatography Yes PureProduct Pure Product FinalPurity->PureProduct No Recrystallization Recrystallization Chromatography->Recrystallization Recrystallization->PureProduct

Caption: General experimental workflow for purification.

Acid_Base_Extraction_Logic cluster_org Organic Phase (e.g., EtOAc) cluster_aq Aqueous Phase Crude Crude Mixture (Target Acid + Neutral Impurities) Base Add Aqueous Base (e.g., NaHCO3) Crude->Base Mix & Separate Neutral Neutral Impurities Remain Base->Neutral Salt Water-Soluble Salt (Target-COO⁻ Na⁺) Base->Salt Acidify Add Strong Acid (e.g., HCl) Salt->Acidify Precipitate Precipitated Pure Acid (Target-COOH) Acidify->Precipitate

Caption: Logic of purification by acid-base extraction.

Troubleshooting_Crystallization Start Solution Fails to Crystallize Upon Cooling Question1 Is the solution clear (no oiling out)? Start->Question1 Yes1 Solution is likely not supersaturated or nucleation is inhibited. Question1->Yes1 Yes No1 Oiling out indicates poor solvent choice or high impurity concentration. Question1->No1 No Action1 Try to Induce Nucleation Yes1->Action1 Action1_1 Scratch inner surface of flask Action1->Action1_1 Action1_2 Add a seed crystal Action1->Action1_2 Question2 Still no crystals? Action1_1->Question2 Action1_2->Question2 Action2 Increase Concentration (Evaporate some solvent) Question2->Action2 Yes End_Success Crystals Form Question2->End_Success No Action2->End_Success Action3 Re-evaluate Purification Strategy No1->Action3 Action3_1 Try a different solvent system Action3->Action3_1 Action3_2 Perform pre-purification (e.g., Acid-Base Extraction) Action3->Action3_2

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Scale-Up Synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies involve a multi-step process, often starting from a substituted phenol. A common route includes the formation of a 6-methoxy-2-methylbenzofuran-3-carboxylic acid precursor, followed by a demethylation step to yield the final product. Alternative one-pot synthesis protocols have also been developed to improve efficiency and reduce the number of steps.

Q2: Why is this compound a key intermediate in drug development?

A2: This compound is a crucial intermediate in the synthesis of Fruquintinib, a vascular endothelial growth factor receptor (VEGFR) inhibitor.[1] Fruquintinib is approved for the treatment of metastatic colorectal cancer.[2]

Q3: What are the main challenges encountered during the scale-up synthesis?

A3: The primary challenges include the complexity of the multi-step reaction pathway, which can lead to increased costs and potential for side reactions.[2] Each additional step introduces more variables to control, such as reaction conditions and purification procedures, which can impact the overall yield and purity of the final product.[2]

Q4: Which reagents are typically used for the demethylation of the 6-methoxy precursor?

A4: Boron tribromide (BBr₃) in a solvent like dichloromethane is a commonly used reagent for the demethylation of the 6-methoxy group to the desired 6-hydroxy functionality.[1][2]

Troubleshooting Guides

Issue 1: Low Yield During Cyclization to Form the Benzofuran Ring
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.The reaction should proceed to completion, leading to a higher yield of the cyclized product.
Suboptimal base or solvent The choice of base and solvent is critical. For instance, in a base-mediated cyclization, ensure the base (e.g., potassium carbonate) is anhydrous and the solvent (e.g., acetone, DMF) is of appropriate polarity.[1]An optimized base and solvent system will improve the reaction rate and yield.
Side reactions The formation of byproducts can reduce the yield of the desired product. Analyze the crude product to identify major byproducts and adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize their formation.A reduction in side reactions will lead to a cleaner reaction profile and a higher isolated yield of the benzofuran ring.
Issue 2: Incomplete Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid
Potential Cause Troubleshooting Step Expected Outcome
Insufficient reagent Ensure the correct stoichiometry of the demethylating agent (e.g., Boron tribromide) is used. On a larger scale, slight variations in weighing can lead to significant molar differences.The use of the appropriate amount of reagent will drive the reaction to completion.
Reaction temperature too low While the reaction is often performed at low temperatures (e.g., 0-10°C) to control reactivity, insufficient temperature may slow down the reaction rate.[2] Monitor the reaction and consider a slight, controlled increase in temperature if the reaction is sluggish.An optimized temperature profile will ensure the reaction proceeds at a reasonable rate without promoting side reactions.
Moisture in the reaction Demethylating agents like boron tribromide are sensitive to moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).The absence of moisture will prevent the decomposition of the reagent and ensure its availability for the demethylation reaction.
Issue 3: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Presence of persistent impurities Identify the impurities using analytical techniques like LC-MS or NMR. Develop a purification strategy based on the physicochemical properties of the impurities. This may involve recrystallization from a specific solvent system or column chromatography.A targeted purification strategy will effectively remove impurities, leading to a final product of high purity.
Product precipitation issues During workup, the pH adjustment is critical for precipitating the carboxylic acid.[3] Ensure the pH is adjusted slowly and uniformly throughout the solution to obtain a solid that is easy to filter.Controlled precipitation will result in a crystalline solid with better filtration characteristics.
Solvent selection for washing Washing the filtered solid with an appropriate solvent is crucial to remove residual impurities without dissolving a significant amount of the product. Water is commonly used for washing.[2]Effective washing will improve the purity of the final product without compromising the yield.

Experimental Protocols

Synthesis of 6-methoxy-2-methylbenzofuran

This step involves the cyclization of 2-(2-Formyl-5-methoxyphenoxy) propanoic acid.

  • A mixture of 2-(2-Formyl-5-methoxyphenoxy) propanoic acid (150 g), acetic anhydride (495 ml), and sodium acetate (164.5 g) is heated to 135-145°C.[2]

  • The reaction mixture is stirred at this temperature.

  • After the reaction is complete, the mixture is cooled to 0-5°C.

  • Water followed by methyl tertiary butyl ether are added, and the mixture is stirred.

  • The organic and aqueous layers are separated.

  • The aqueous layer is extracted with methyl tertiary butyl ether.

  • The combined organic layers are distilled to remove the solvent, yielding the title compound.[2]

Demethylation to this compound

This protocol describes the demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid using boron tribromide.

  • A mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) and dichloromethane (220 ml) is pre-cooled to 0-10°C.[2]

  • Boron tribromide (80.18 g) is slowly added to the mixture while maintaining the temperature at 0-10°C.[2]

  • The reaction mixture is stirred at this temperature.

  • The reaction is quenched by slowly adding the mixture to ice water and stirring.

  • The resulting solid is filtered, washed with water, and dried to obtain the final product.[2]

Quantitative Data Summary

Parameter Lab Scale (Example) Scale-Up Consideration
Starting Material (Cyclization) 150 g of 2-(2-Formyl-5-methoxyphenoxy) propanoic acid[2]Ensure consistent quality and purity of starting materials at larger quantities.
Yield (Cyclization) 105 g of 6-methoxy-2-methylbenzofuran[2]Yield may vary at a larger scale due to factors like heat and mass transfer. Process optimization may be required.
Starting Material (Demethylation) 22 g of 6-methoxy-2-methylbenzofuran-3-carboxylic acid[2]Accurate weighing and handling of larger quantities of reagents are critical.
Yield (Demethylation) 17.8 g of this compound[2]Efficient temperature control during the exothermic addition of BBr₃ is crucial to maintain yield and prevent side reactions.
Purity >99% (achieved after robust purification)[4]Purification methods may need to be adapted for larger batches (e.g., moving from chromatography to crystallization).

Visualizations

Scale_Up_Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Carboxylation (Implied) cluster_step3 Step 3: Demethylation cluster_step4 Step 4: Purification start 2-(2-Formyl-5-methoxyphenoxy) propanoic acid process1 Heating (135-145°C) start->process1 reagents1 Acetic Anhydride, Sodium Acetate reagents1->process1 product1 6-methoxy-2-methylbenzofuran process1->product1 product1_carboxylated 6-methoxy-2-methylbenzofuran-3-carboxylic acid product1->product1_carboxylated Further Processing process2 Cooling (0-10°C) product1_carboxylated->process2 reagents2 Boron Tribromide, Dichloromethane reagents2->process2 product2 This compound process2->product2 workup Quenching (Ice Water) product2->workup purification Filtration & Washing workup->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Decision_Tree cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis start Low Yield or Purity Issue check_completion Is the reaction complete? start->check_completion Yield identify_impurities Identify impurities (LC-MS, NMR). start->identify_impurities Purity extend_time Extend reaction time or increase temperature. check_completion->extend_time No check_reagents Are reagents pure and stoichiometric? check_completion->check_reagents Yes optimize_reagents Verify reagent quality and stoichiometry. check_reagents->optimize_reagents No optimize_purification Optimize purification method (crystallization, washing). identify_impurities->optimize_purification check_side_reactions Are there significant side reactions? identify_impurities->check_side_reactions adjust_conditions Adjust reaction conditions (temperature, addition rate). check_side_reactions->adjust_conditions Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

The Multifaceted Therapeutic Potential of 6-Hydroxybenzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-hydroxybenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of 6-hydroxybenzofuran derivatives across key therapeutic areas, including their roles as kinase inhibitors in cancer, antimicrobial agents, and potential therapeutics for neurodegenerative diseases. We present a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways.

I. Comparative Biological Activity of 6-Hydroxybenzofuran Derivatives

The biological efficacy of 6-hydroxybenzofuran derivatives is profoundly influenced by the nature and position of substituents on the benzofuran core. The following tables summarize the quantitative data on their activity as Mnk kinase inhibitors, anticancer agents, and antimicrobial compounds, comparing them with relevant alternatives where available.

Table 1: Mnk2 Inhibition by 6-Hydroxybenzofuran Derivatives

MAPK-interacting kinases (Mnks) are key downstream effectors of the Ras/MAPK signaling pathway and represent a promising target in oncology. Certain 6-hydroxybenzofuran derivatives have shown potent inhibitory activity against Mnk2.

Compound IDSubstituent at C2Mnk2 IC₅₀ (µM)Reference
5b Phenyl1.45
5i 4-Fluorophenyl1.16
5o 3-Pyridyl3.55
8k 1-Methyl-1H-pyrazol-4-yl0.27

Structure-Activity Relationship Highlights:

  • The data suggests that substitution at the C2 position of the 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide core significantly impacts Mnk2 inhibitory activity.

  • The derivative 8k , featuring a 1-methyl-1H-pyrazol-4-yl group, demonstrated the most potent inhibition, highlighting the favorable interaction of this heterocyclic moiety with the kinase.

Table 2: Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, often through the inhibition of critical signaling pathways like mTOR.

Compound ClassCompound ExampleCancer Cell LineIC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Reference
Halogenated BenzofuranCompound 3HeLa (Cervical)1.136--[1]
Fluorinated BenzofuranCompound 5Not Specified0.43--[1]
Benzofuran-N-Aryl Piperazine HybridHybrid 16A549 (Lung)0.12--[1]
3-AmidobenzofuranCompound 28gMDA-MB-231 (Breast)3.01--[2]
Benzofuran-ChalconeCompound 33dMCF-7 (Breast)3.22Cisplatin12.25[2]

Structure-Activity Relationship Highlights:

  • Halogenation of the benzofuran ring can enhance anticancer activity.[1]

  • Hybrid molecules incorporating other pharmacologically active moieties, such as piperazine and chalcone, have shown significant potency.[1][2]

  • The substitution pattern on the benzofuran core and the nature of the appended groups are critical for cytotoxicity.

Table 3: Antimicrobial Activity of Benzofuran Derivatives

Benzofuran derivatives have been investigated for their activity against a variety of bacterial and fungal pathogens.

CompoundOrganismMIC (µg/mL)Standard DrugStandard Drug MIC (µg/mL)Reference
Compound 1 (Aza-benzofuran) Salmonella typhimurium12.5Ciprofloxacin<0.78[3]
Escherichia coli25Ciprofloxacin<0.78[3]
Staphylococcus aureus12.5Ciprofloxacin<0.78[3]
Compound 6 (Oxa-benzofuran) Penicillium italicum12.5--[3]
Colletotrichum musae12.5–25--[3]
Thiazole-based 6-hydroxybenzofuran-3(2H)-one Candida spp.0.98 - 15.62--[4]
Gram-positive bacteria7.81 - 62.5--[4]

Structure-Activity Relationship Highlights:

  • The nature of the heterocyclic core (aza- vs. oxa-benzofuran) can influence the spectrum of antimicrobial activity.[3]

  • Substitutions on the benzofuran ring, such as the introduction of a thiazole moiety, can lead to potent antifungal and antibacterial agents.[4]

II. Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis for the presented data, this section provides diagrams of key signaling pathways and a generalized experimental workflow.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways often targeted by 6-hydroxybenzofuran derivatives.

MNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_mnk MNK Kinase cluster_downstream Downstream Effectors Growth Factors Growth Factors Ras Ras Growth Factors->Ras Stress Stimuli Stress Stimuli p38 MAPK p38 MAPK Stress Stimuli->p38 MAPK Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Mnk1/2 Mnk1/2 ERK1/2->Mnk1/2 p38 MAPK->Mnk1/2 eIF4E eIF4E Mnk1/2->eIF4E Phosphorylation p-eIF4E p-eIF4E eIF4E->p-eIF4E Protein Synthesis Protein Synthesis p-eIF4E->Protein Synthesis Cell Proliferation, Survival Cell Proliferation, Survival Protein Synthesis->Cell Proliferation, Survival 6-Hydroxybenzofuran Derivatives 6-Hydroxybenzofuran Derivatives 6-Hydroxybenzofuran Derivatives->Mnk1/2 Inhibition

Caption: Mnk Signaling Pathway and Inhibition.

mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effectors Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation p-S6K1 p-S6K1 S6K1->p-S6K1 p-4E-BP1 p-4E-BP1 4E-BP1->p-4E-BP1 Protein Synthesis Protein Synthesis p-S6K1->Protein Synthesis p-4E-BP1->Protein Synthesis Cell Growth, Proliferation Cell Growth, Proliferation Protein Synthesis->Cell Growth, Proliferation Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 6-hydroxybenzofuran derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Starting Materials Starting Materials Synthesis of 6-Hydroxybenzofuran Core Synthesis of 6-Hydroxybenzofuran Core Starting Materials->Synthesis of 6-Hydroxybenzofuran Core Derivatization Derivatization Synthesis of 6-Hydroxybenzofuran Core->Derivatization Purification & Characterization Purification & Characterization Derivatization->Purification & Characterization Purified Derivatives Purified Derivatives Purification & Characterization->Purified Derivatives In Vitro Assays In Vitro Assays Purified Derivatives->In Vitro Assays Kinase Inhibition Assay Kinase Inhibition Assay In Vitro Assays->Kinase Inhibition Assay Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) In Vitro Assays->Antimicrobial Assay (MIC) Anticancer Assay (MTT) Anticancer Assay (MTT) In Vitro Assays->Anticancer Assay (MTT) Cholinesterase Inhibition Cholinesterase Inhibition In Vitro Assays->Cholinesterase Inhibition Abeta Aggregation Assay Abeta Aggregation Assay In Vitro Assays->Abeta Aggregation Assay IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination SAR Analysis SAR Analysis IC50 Determination->SAR Analysis MIC Determination MIC Determination Antimicrobial Assay (MIC)->MIC Determination MIC Determination->SAR Analysis Anticancer Assay (MTT)->IC50 Determination Cholinesterase Inhibition->IC50 Determination Inhibition % Inhibition % Abeta Aggregation Assay->Inhibition % Inhibition %->SAR Analysis Comparison with Alternatives Comparison with Alternatives SAR Analysis->Comparison with Alternatives

Caption: General Experimental Workflow.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of 6-Hydroxybenzofuran Derivatives

A common route for the synthesis of the 6-hydroxybenzofuran core involves the reaction of a suitably substituted hydroquinone or resorcinol derivative with an α-haloketone or a propargyl derivative, followed by cyclization.[5][6] Further derivatization at various positions of the benzofuran ring can be achieved through standard organic transformations to generate a library of compounds for SAR studies.

Example: Synthesis of 6-hydroxybenzofuran-3-carboxylic acid [5] A robust, one-pot, four-step process can be employed starting from commercially available precursors. This process typically involves protection of functional groups, cyclization to form the benzofuran ring, and subsequent deprotection and modification to yield the desired 6-hydroxybenzofuran-3-carboxylic acid. The final product is then purified, often by crystallization or chromatography.

In Vitro Mnk2 Kinase Inhibition Assay

The inhibitory activity of the compounds against Mnk2 can be determined using a variety of commercially available kinase assay kits, such as those based on fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric methods.

General Protocol (Adapta™ Universal Kinase Assay):

  • Reagent Preparation: Prepare serial dilutions of the test compounds in buffer. Prepare a solution of Mnk2 enzyme, a suitable substrate peptide, and ATP.

  • Kinase Reaction: In a microplate, combine the Mnk2 enzyme, the test compound at various concentrations, and the substrate peptide. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection solution containing an antibody specific for the phosphorylated substrate. After a further incubation period, read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-hydroxybenzofuran derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be measured using a colorimetric method based on Ellman's reagent.[10]

Protocol:

  • Reagent Preparation: Prepare solutions of the cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) in a suitable buffer.

  • Inhibition Reaction: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compounds.

  • Substrate Addition: Initiate the reaction by adding the substrate and DTNB to each well.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

IV. Comparison with Alternatives

While 6-hydroxybenzofuran derivatives show promise in several therapeutic areas, it is crucial to compare their performance with existing drugs and other investigational compounds.

  • As Kinase Inhibitors: Compared to broadly acting kinase inhibitors, some 6-hydroxybenzofuran derivatives exhibit selectivity for specific kinases like Mnk. This selectivity can be advantageous in reducing off-target effects and associated toxicities. However, their potency may need further optimization to compete with highly potent, clinically approved kinase inhibitors. The development of resistance to current kinase inhibitors also opens a window for novel scaffolds like the 6-hydroxybenzofuran core.

  • As Antimicrobial Agents: The antimicrobial activity of 6-hydroxybenzofuran derivatives needs to be benchmarked against a wide range of standard-of-care antibiotics and antifungals. While some derivatives show activity in the low microgram per milliliter range, their efficacy against drug-resistant strains and their in vivo performance are critical areas for further investigation. Their novel mechanism of action could be a significant advantage in combating resistance.

  • In Neurodegenerative Diseases: In the context of Alzheimer's disease, 6-hydroxybenzofuran derivatives are being explored as cholinesterase inhibitors and inhibitors of amyloid-beta (Aβ) aggregation.[11][12] Their potential for multi-target activity is a key advantage over single-target drugs like donepezil.[13] However, their blood-brain barrier permeability and in vivo efficacy in relevant animal models need to be thoroughly evaluated.

V. Conclusion

The 6-hydroxybenzofuran scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of this core can lead to potent and selective inhibitors of various biological targets. The provided experimental protocols offer a foundation for the standardized evaluation of new derivatives. While further research is needed to optimize their pharmacological properties and assess their clinical potential, 6-hydroxybenzofuran derivatives hold significant promise for addressing unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

References

A Comparative Analysis of the Biological Activities of 6-Hydroxy and 6-Methoxy Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities. Among the various substitutions on the benzofuran scaffold, modifications at the 6-position, particularly the presence of a hydroxyl (-OH) or a methoxy (-OCH3) group, have been shown to significantly influence the biological profile of these molecules. This guide provides a comparative overview of the reported biological activities of 6-hydroxy and 6-methoxy benzofuran analogs, with a focus on their anticancer, antioxidant, and neuroprotective effects. The information presented is based on available experimental data, and this guide aims to serve as a valuable resource for researchers engaged in the design and development of novel benzofuran-based therapeutic agents.

Anticancer Activity: A Tale of Two Substitutions

The anticancer potential of benzofuran derivatives has been extensively explored, with several studies investigating the impact of substitutions on their cytotoxic and anti-proliferative effects. While direct comparative studies between 6-hydroxy and 6-methoxy analogs are limited, analysis of the available data suggests that the nature of the substituent at the 6-position plays a crucial role in modulating anticancer activity.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 6-hydroxy and 6-methoxy benzofuran derivatives against various cancer cell lines. It is important to note that these values are collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
6-Hydroxybenzofuran Derivatives Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative (Compound 7)A549 (Lung)6.3 ± 2.5[1]
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative (Compound 7)HepG2 (Liver)11 ± 3.2[1]
Brominated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549 (Lung)3.5 ± 0.6[1]
Brominated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)HepG2 (Liver)3.8 ± 0.5[1]
6-Methoxybenzofuran Derivatives Benzofuran-2-carboxamide derivative (50g)A549 (Lung)0.57[2]
Benzofuran-2-carboxamide derivative (50g)HCT-116 (Colon)0.87[2]
Benzofuran-2-carboxamide derivative (50g)HeLa (Cervical)0.73[2]
Benzofuran-2-carboxamide derivative (50g)HepG2 (Liver)5.74[2]
3-methylbenzofuran derivative (16b)A549 (Lung)1.48[2]

Note: The data presented above is for illustrative purposes and highlights the potent anticancer activity of certain benzofuran derivatives. A direct comparison between the 6-hydroxy and 6-methoxy analogs is challenging without data from the same study using identical assay conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Benzofuran analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of benzofuran analogs treatment Treat cells with compounds for 48-72h compound_prep->treatment add_mtt Add MTT solution treatment->add_mtt incubation Incubate for 3-4h add_mtt->incubation solubilization Add DMSO to dissolve formazan incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50

MTT Assay Workflow for Cytotoxicity Assessment.
Mechanistic Insights: mTOR Signaling Pathway

Several studies suggest that benzofuran derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell growth and proliferation. One such pathway is the mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer. Inhibition of the mTOR pathway can lead to a decrease in protein synthesis and cell cycle arrest. While specific studies directly comparing the effects of 6-hydroxy and 6-methoxy benzofuran analogs on the mTOR pathway are scarce, it is a plausible mechanism of action for this class of compounds.

mTOR_Signaling_Pathway Simplified mTOR Signaling Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mTORC1 mTORC1 nutrients->mTORC1 akt Akt pi3k->akt akt->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis Activation cell_growth Cell Growth & Proliferation mTORC1->cell_growth Activation autophagy Autophagy mTORC1->autophagy Inhibition benzofuran Benzofuran Analogs benzofuran->mTORC1 Inhibition DPPH_Assay_Workflow DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis sample_prep Prepare dilutions of benzofuran analogs mixing Mix sample and DPPH solution sample_prep->mixing dpph_prep Prepare DPPH solution dpph_prep->mixing incubation Incubate in the dark for 30 min mixing->incubation read_absorbance Measure absorbance at 517 nm incubation->read_absorbance calculate_ic50 Calculate % inhibition and IC50 read_absorbance->calculate_ic50

References

Unveiling the Antifungal Potential of Benzofuran Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal activity of novel benzofuran carboxylic acid derivatives against established antifungal agents. This analysis is supported by experimental data on their efficacy and a detailed examination of their mechanism of action.

Recent studies have highlighted a series of synthesized benzofuran carboxylic acid derivatives as promising candidates for a new class of antifungal drugs. These compounds have demonstrated significant efficacy against a range of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus. This guide synthesizes the available data, offering a clear comparison of their performance and detailing the experimental protocols used for their validation.

Comparative Antifungal Activity

The antifungal efficacy of benzofuran carboxylic acid derivatives has been quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the MIC values of several key derivatives against various fungal pathogens, in comparison to the standard antifungal drug, Fluconazole.

CompoundFungal SpeciesMIC (µg/mL)Fluconazole MIC (µg/mL)
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) Candida albicans1000.25 - 16
Candida parapsilosis1000.125 - 4
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) Candida albicans1000.25 - 16
Candida parapsilosis1000.125 - 4
Benzofuran-5-ol derivative (20) Various fungal species1.6 - 12.5Not specified
Benzofuran-5-ol derivative (21) Various fungal species1.6 - 12.5Not specified
Hydrophobic benzofuran analog Candida albicans0.39 - 3.12 (MIC80)Not specified
Aza-benzofuran derivative (1) Penicillium italicum12.5Not specified
Colletotrichum musae12.5 - 25Not specified
Oxa-benzofuran derivative (6) Penicillium italicum12.5Not specified
Colletotrichum musae12.5 - 25Not specified

Mechanism of Action: Disruption of Calcium Homeostasis

A key mechanism underlying the antifungal activity of certain benzofuran derivatives is the disruption of intracellular calcium homeostasis, a pathway also utilized by the benzofuran-based drug, amiodarone.[1] This disruption leads to a cascade of events culminating in fungal cell death.

The proposed mechanism involves an initial, rapid influx of extracellular calcium into the fungal cell. This is followed by a sustained release of calcium from intracellular stores, such as the vacuole, into the cytoplasm.[2][3] The resulting overload of cytosolic calcium is toxic to the cell and triggers downstream signaling pathways that lead to apoptosis.[4]

G cluster_cell Fungal Cell ext_ca Extracellular Ca2+ pm_channel Plasma Membrane Ca2+ Channel ext_ca->pm_channel benzofuran Benzofuran Derivative benzofuran->pm_channel Induces Influx cytosol_ca Increased Cytosolic Ca2+ pm_channel->cytosol_ca apoptosis Cell Death (Apoptosis) cytosol_ca->apoptosis Triggers vacuole Vacuole (Ca2+ Store) vac_channel Vacuolar Ca2+ Channel (e.g., Yvc1) vacuole->vac_channel vac_channel->cytosol_ca Sustained Release G start Start prep_compounds Prepare Serial Dilutions of Benzofuran Derivatives start->prep_compounds prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate Plates (e.g., 35°C, 24-48h) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric Reading) incubate->read_mic end End read_mic->end

References

comparative study of different synthetic routes to 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for this compound, a key intermediate in the synthesis of pharmaceutically active compounds such as Fruquintinib.[1][2] The comparison focuses on reaction yields, purity, and the overall efficiency of the synthetic routes, supported by experimental data and protocols.

Overview of Synthetic Strategies

The synthesis of this compound has been approached through several distinct routes. These include multi-step processes with an emphasis on improving cost-effectiveness and robustness, as well as novel processes aiming to reduce the number of synthetic steps and avoid expensive catalysts.[1][3] Key strategies identified in the literature involve the demethylation of a methoxy precursor and a one-pot cyclization process.

Comparative Data of Synthetic Routes

For a clear comparison, the following table summarizes the quantitative data for different synthetic approaches to this compound and related derivatives.

Synthetic Route Starting Material Key Reagents/Conditions Number of Steps Overall Yield Purity Reference
Route 1: Demethylation 6-methoxy-2-methylbenzofuran-3-carboxylic acidBoron tribromide, Dichloromethane1Not explicitly stated for this step, but a yield of 17.8 g is reported from 22 g of starting material in a related process.Not explicitly stated[1]
Route 2: Multi-step One-Pot Process Not explicitly statedTandem process640%>99%[3]
Route 3: Novel Process from 2-(2-hydroxy-4-methoxyphenyl)acetic acid 2-(2-hydroxy-4-methoxyphenyl)acetic acidAcetic anhydride, Trimethylortho acetate, followed by hydrolysisMultiple stepsA yield of 44 g is reported from 50 g of an early intermediate.Not explicitly stated[1]
Route 4: Two-Step Cyclization (for 4-carboxylic acid isomer) Methyl 3,5-dihydroxybenzoatePropargyl bromide, CuI, K2CO3, KI, followed by NaOH hydrolysis250% (for the final hydrolysis step)Not explicitly stated[4]

Experimental Protocols

Route 1: Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid

This method involves the cleavage of the methyl ether to yield the desired hydroxyl group.

Procedure: To a pre-cooled mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) and dichloromethane (220 ml) at 0-10°C, boron tribromide (80.18 g) is slowly added and stirred at the same temperature.[1] Following the reaction, an aqueous workup is performed. Ethyl acetate is added to the obtained compound and cooled to 5-15°C. An aqueous sodium hydroxide solution is added, and the layers are separated. The aqueous layer is then acidified with hydrochloric acid at 5-15°C to precipitate the product. The solid is filtered, washed with water, and dried to yield this compound.[1]

Route 2: Robust Multi-step One-Pot Synthesis

A 4-step one-pot process has been developed for a 6-hydroxybenzofuran-3-carboxylic acid structure, resulting in a highly robust synthesis.[3] After a total of 6 steps, which includes the optimized tandem process, the final product was obtained with a 40% yield and a purity exceeding 99%.[3]

Route 3: Novel Process

This route begins with 2-(2-hydroxy-4-methoxyphenyl)acetic acid.

Procedure: A mixture of 2-(2-hydroxy-4-methoxyphenyl)acetic acid (50 g), acetic anhydride (178.2 g), and trimethylortho acetate (82 g) is heated to 85-95°C.[1] The solvent is distilled off. Tetrahydrofuran (165 ml) is added to the resulting compound and cooled to -5° to 5°C. Sodium acetate (75 g) is added, and the mixture is stirred. The temperature is raised to 30-40°C, and water is added. The solvent is completely distilled off. Water is added to the obtained compound and cooled to 25-30°C. An aqueous hydrochloric acid solution is added, and the mixture is stirred. The resulting solid is filtered and dried to give the final product.[1]

Visualization of Synthetic Pathways

To better illustrate the described synthetic strategies, the following diagrams outline the key transformations.

Demethylation_Route 6-methoxy-2-methylbenzofuran-3-carboxylic acid 6-methoxy-2-methylbenzofuran-3-carboxylic acid This compound This compound 6-methoxy-2-methylbenzofuran-3-carboxylic acid->this compound BBr3, CH2Cl2

Caption: Demethylation of the 6-methoxy precursor.

Novel_Process_Workflow cluster_0 Step 1: Acetylation and Cyclization cluster_1 Step 2: Hydrolysis A 2-(2-hydroxy-4-methoxyphenyl)acetic acid B Intermediate A->B Acetic anhydride, Trimethylortho acetate, 85-95°C C Intermediate D This compound C->D 1. THF, Sodium acetate 2. H2O 3. HCl (aq)

Caption: Workflow of the novel synthetic process.

Comparison and Discussion

The choice of synthetic route for this compound depends on factors such as the desired scale, cost of reagents, and required purity.

  • The demethylation route is a straightforward, single-step transformation from a readily available precursor.[2] However, boron tribromide is a corrosive and moisture-sensitive reagent, which may present handling challenges on a large scale.

  • The multi-step one-pot process offers a robust and high-purity synthesis, which is advantageous for pharmaceutical applications where stringent quality control is necessary.[3] Although it involves multiple steps, the "one-pot" nature can improve efficiency by reducing the need for isolation and purification of intermediates.

  • The novel process described in the technical disclosure appears to be a high-yielding method.[1] The avoidance of expensive metal catalysts, which are mentioned as a drawback in other methods, is a significant advantage in terms of cost-effectiveness.[1]

  • While the two-step cyclization was reported for the 4-carboxylic acid isomer, the strategy of a one-pot cyclization followed by hydrolysis is a common and effective way to construct the benzofuran core and could potentially be adapted for the 3-carboxylic acid isomer.[4]

References

In Vitro Cytotoxicity of Novel Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of various novel benzofuran derivatives against a range of human cancer cell lines. The data presented is compiled from recent studies and is intended to serve as a resource for researchers in oncology and medicinal chemistry.

Quantitative Cytotoxicity Data

The cytotoxic potential of novel benzofuran derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several recently developed benzofuran derivatives across various cancer cell lines, demonstrating the impact of different chemical substitutions on their anti-proliferative activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference StandardIC50 of Standard (µM)
Compound 10h (amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan)L1210 (Leukemia)0.016 - 0.024CA-40.042
FM3A/0 (Breast)0.024CA-40.042
Molt4/C8 (Leukemia)0.016 - 0.024CA-4-
CEM/0 (Leukemia)0.016 - 0.024CA-4-
HeLa (Cervical)0.016 - 0.024CA-4-
Compound 22 (4-MeO-phenylacetylene group)ME-180 (Cervical)0.08 - 1.14CA-4<0.08 - <1.14
A549 (Lung)0.08 - 1.14CA-4<0.08 - <1.14
ACHN (Renal)0.08 - 1.14CA-4<0.08 - <1.14
HT-29 (Colon)0.08 - 1.14CA-4<0.08 - <1.14
B-16 (Melanoma)0.08 - 1.14CA-4<0.08 - <1.14
Compound 25 (alkenyl substituent at position 5)ME-180 (Cervical)0.06 - 0.17CA-40.05 - 0.09
A549 (Lung)0.06 - 0.17CA-40.05
ACHN (Renal)0.06 - 0.17CA-40.09
B-16 (Melanoma)0.06 - 0.17CA-4-
3-Amidobenzofuran (28g) MDA-MB-231 (Breast)3.01--
HCT-116 (Colon)5.20--
Benzofuran Hybrid (12) SiHa (Cervical)1.10CA-41.76
HeLa (Cervical)1.06CA-41.86
Oxindole-Benzofuran (22f) MCF-7 (Breast)2.27--
Bromo-derivative (14c) HCT-116 (Colon)3.27--
Compound VIII (Bromo derivative)K562 (Leukemia)5.0--
HL-60 (Leukemia)0.1--
Benzofuran-chalcone (4g) HCC1806 (Breast)5.93DDP (Cisplatin)-
HeLa (Cervical)5.61DDP (Cisplatin)-

Experimental Protocols

The evaluation of in vitro cytotoxicity of benzofuran derivatives predominantly relies on cell-based assays. The most commonly employed method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.[1] The protocol generally involves the following steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period, typically 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[2]

  • MTT Addition: Following the incubation period, an MTT solution is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a purple solution.[2]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[1]

Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and the signaling pathways implicated in the anticancer activity of benzofuran derivatives.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Incubation with Derivatives (24-72h) cell_seeding->treatment compound_prep Preparation of Benzofuran Derivatives compound_prep->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition formazan_formation Incubation (2-4h) & Formazan Formation mtt_addition->formazan_formation solubilization Addition of Solubilizing Agent formazan_formation->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance ic50 IC50 Value Calculation absorbance->ic50

Experimental workflow for in vitro cytotoxicity testing.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway benzofuran Benzofuran Derivatives bax Bax benzofuran->bax bcl2 Bcl-2 benzofuran->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase3 Caspase-3 caspase9->caspase3 death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Benzofuran-induced apoptosis signaling pathway.

mtor_pathway cluster_downstream Downstream Effects growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 benzofuran Benzofuran Derivatives benzofuran->mtorc1 protein_synthesis Protein Synthesis mtorc1->protein_synthesis cell_growth Cell Growth mtorc1->cell_growth proliferation Proliferation mtorc1->proliferation

Inhibition of the mTOR signaling pathway by benzofurans.

References

A Comparative Guide to Analytical Techniques for Characterizing Benzofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural characterization and differentiation of benzofuran isomers are critical in drug development and chemical research due to the significant impact of isomerism on pharmacological activity, toxicity, and physicochemical properties. This guide provides an objective comparison of key analytical techniques used for the characterization of benzofuran isomers, supported by experimental data and detailed methodologies.

Executive Summary

The choice of an analytical technique for benzofuran isomer analysis is dictated by the specific research question. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and is well-suited for volatile, thermally stable isomers. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS) or specialized chiral columns, provides versatility for a wider range of benzofuran derivatives, including non-volatile and thermally labile compounds, as well as enantiomeric separation. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structural elucidation and differentiation of positional and geometric isomers. Tandem Mass Spectrometry (MS/MS) is a powerful tool for distinguishing isomers based on their unique fragmentation patterns.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the quantitative performance of HPLC-UV and GC-MS for the analysis of a representative benzofuran derivative, 2-(2-thienyl)benzofuran.[1]

Table 1: Linearity and Range [1]

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL)0.5 - 1000.05 - 50
Correlation Coefficient (r²)0.99980.9995
Equationy = 45872x + 1253y = 89753x + 876

Table 2: Accuracy (Recovery) [1]

Concentration LevelHPLC-UV (%)GC-MS (%)
Low (1 µg/mL)99.2 ± 1.5101.5 ± 2.1
Medium (25 µg/mL)100.5 ± 1.199.8 ± 1.8
High (75 µg/mL)99.8 ± 1.3100.2 ± 1.5

Table 3: Precision (Relative Standard Deviation - RSD) [1]

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday< 1.0< 2.0
Interday< 1.5< 2.5

Table 4: Sensitivity (LOD & LOQ) [1]

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
Limit of Detection (LOD)0.150.01
Limit of Quantification (LOQ)0.50.05

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and adaptation of analytical methods. The following sections outline the methodologies for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is for the quantification of 2-(2-thienyl)benzofuran using a reverse-phase HPLC method.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 310 nm.[1]

  • Sample Preparation: A stock solution of the standard is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase.[1] For pharmaceutical formulations, a portion of the powdered tablets or capsule contents is accurately weighed, dissolved in a suitable solvent like acetonitrile or methanol, sonicated to ensure complete dissolution, diluted to a known volume, and filtered through a 0.45 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive detection and quantification of volatile benzofuran isomers.[1]

  • Instrumentation: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column such as a VF-5ms (30 m, 0.25 mm i.d., 0.25 µm film thickness) is suitable.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

  • Injector Temperature: 250°C (splitless mode).[1]

  • MS Detection (EI):

    • Ionization Energy: 70 eV.[1]

    • Scan Range: m/z 50-400.[1]

  • Sample Preparation: Samples are dissolved in a volatile solvent like dichloromethane. For some applications, derivatization may be necessary to increase volatility and improve chromatographic separation. For instance, the differentiation of 5-APB and 6-APB isomers can be achieved after heptafluorobutyrylation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of benzofuran isomers, providing detailed information about the chemical environment of each nucleus.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the purified benzofuran isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

    • ¹³C NMR: Shows the number of different carbon environments in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is essential for unambiguous structure determination.

  • Isomer Differentiation: Positional isomers will exhibit distinct chemical shifts and coupling patterns in their NMR spectra. For geometric isomers, such as cis and trans isomers of dihydrobenzofurans, the coupling constants between vicinal protons can be significantly different, allowing for their differentiation.[5]

Mandatory Visualization

The following diagrams illustrate the logical workflow for characterizing benzofuran isomers and a simplified representation of how tandem mass spectrometry can differentiate between them.

analytical_workflow cluster_start Initial Analysis cluster_separation Separation & Quantification cluster_identification Structural Elucidation & Differentiation cluster_specific Specialized Analysis start Sample containing Benzofuran Isomers hplc HPLC (Versatile, for non-volatile & thermally labile isomers) start->hplc Quantification or Separation Needed gcms GC-MS (High sensitivity, for volatile & thermally stable isomers) start->gcms Quantification or Separation Needed nmr NMR Spectroscopy (Unambiguous structure, positional & geometric isomers) hplc->nmr Structure Confirmation msms Tandem MS (MS/MS) (Differentiation based on fragmentation patterns) hplc->msms Isomer Differentiation chiral_hplc Chiral HPLC (Enantiomer separation) hplc->chiral_hplc Chiral Isomers Present gcms->nmr Structure Confirmation gcms->msms Isomer Differentiation

Caption: Logical workflow for the characterization of benzofuran isomers.

msms_differentiation cluster_isomers Precursor Ions cluster_fragmentation Collision-Induced Dissociation (CID) cluster_fragments Product Ions isomer_a Isomer A (e.g., 5-substituted) cid MS/MS Analysis isomer_a->cid isomer_b Isomer B (e.g., 6-substituted) isomer_b->cid fragments_a Unique Fragments for Isomer A cid->fragments_a Differentiation fragments_b Unique Fragments for Isomer B cid->fragments_b Differentiation common_fragments Common Fragments cid->common_fragments

Caption: Differentiation of benzofuran isomers using tandem mass spectrometry.

References

A Comparative Guide to the Synthesis of Fruquintinib: Evaluating 6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Fruquintinib, a potent and highly selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), is a crucial therapeutic agent in the treatment of metastatic colorectal cancer.[1][2][3] Its synthesis relies on the key intermediate, 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide, which is derived from 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. This guide provides a comparative analysis of the primary synthetic route to this key intermediate against alternative pathways, offering valuable insights for researchers and professionals in drug development. The comparison focuses on efficacy, yield, and the use of starting materials.

The final step in the synthesis of Fruquintinib typically involves the nucleophilic aromatic substitution (SNAr) reaction between 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide and 4-chloro-6,7-dimethoxyquinazoline. This reaction has been reported to proceed with a high yield of approximately 85%.[2][3]

Comparison of Synthetic Routes to the Key Benzofuran Intermediate

The efficiency and practicality of Fruquintinib synthesis are largely determined by the route used to obtain the core benzofuran intermediate. Below is a comparison of different approaches.

ParameterRoute 1: From 6-Methoxy-2-methylbenzofuran-3-carboxylic acidRoute 2: From 2-Bromo-5-methoxyphenolRoute 3: From 2-Hydroxy-4-methoxybenzaldehyde
Starting Materials 6-Methoxy-2-methylbenzofuran-3-carboxylic acid2-Bromo-5-methoxyphenol, Ethyl 2-butynoate2-Hydroxy-4-methoxybenzaldehyde, Acrylonitrile
Key Reactions DemethylationMichael Addition, Intramolecular Heck Cyclization, DemethylationCondensation, Base-catalyzed Rearrangement, Nitrile Conversion, Demethylation
Overall Yield Yield for demethylation step is reported as high, e.g., 17.8g from 22g starting material.[1]45% over three steps (or 58% over five steps)[4][5]60% over five steps[4]
Reagents of Note Boron tribromide[1] or Thiol/dithiol with Lewis acid[6]Palladium catalyst[5][7]DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[5]
Advantages Direct route to the required hydroxyl group.Utilizes a known industrial route bromide.[4]Uses less expensive starting materials and avoids transition-metal catalysts.[4][5]
Disadvantages Use of hazardous reagents like boron tribromide.Requires a palladium catalyst which can be expensive.[7]A multi-step process with a challenging nitrile hydrolysis step.[5]

Experimental Protocols

Final Step: Synthesis of Fruquintinib

This procedure outlines the coupling of the key benzofuran intermediate with the quinazoline moiety.

Materials:

  • 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide

  • 4-chloro-6,7-dimethoxyquinazoline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • A mixture of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide, 4-chloro-6,7-dimethoxyquinazoline, and potassium carbonate is prepared in acetonitrile or DMF.[1][6][8]

  • The reaction mixture is heated to a temperature ranging from 70°C to reflux for several hours.[1][6][8]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is washed with water and a suitable organic solvent like acetonitrile or ethyl acetate to afford Fruquintinib.[1][6][8]

  • Further purification can be achieved by slurrying in dichloromethane or by crystallization.[1]

Route 1: Synthesis of this compound via Demethylation

Materials:

  • 6-methoxy-2-methylbenzofuran-3-carboxylic acid

  • Boron tribromide (BBr₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • 6-methoxy-2-methylbenzofuran-3-carboxylic acid is dissolved in dichloromethane and cooled to 0-10°C.[1]

  • Boron tribromide is added slowly to the cooled mixture.[1]

  • The reaction is stirred at this temperature until the starting material is consumed.

  • The reaction is quenched by slowly adding it to ice water.[1]

  • The resulting solid, this compound, is collected by filtration, washed with water, and dried.[1]

Route 2: Synthesis of the Benzofuran Intermediate from 2-Bromo-5-methoxyphenol

This route involves a Michael addition followed by an intramolecular Heck cyclization.

Step 1: Michael Addition

  • 2-bromo-5-methoxyphenol and 1,4-diazabicyclo[2.2.2]octane (DABCO) are dissolved in acetonitrile.[5]

  • Ethyl 2-butynoate is added, and the mixture is heated to 70°C.[5]

  • After the reaction is complete, water is added, and the product is extracted with ethyl acetate to yield ethyl (E)-3-(2-bromo-5-methoxyphenoxy)but-2-enoate.[5]

Step 2: Intramolecular Heck Cyclization and subsequent steps

  • The product from the Michael addition undergoes an intramolecular Heck cyclization using a palladium catalyst.

  • The resulting ester is hydrolyzed to the carboxylic acid.

  • The methoxy group is then demethylated to yield the this compound.

  • Finally, amidation with methylamine provides the key intermediate, 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide.[5]

Route 3: Synthesis of the Benzofuran Intermediate from 2-Hydroxy-4-methoxybenzaldehyde

This alternative route avoids the use of transition metals.

Procedure:

  • Condensation of 2-hydroxy-4-methoxybenzaldehyde with acrylonitrile affords a 3-cyano-2H-chromene.[4]

  • A base-catalyzed rearrangement of the chromene, using a base like DBU at high temperature, yields 6-methoxy-2-methylbenzofuran-3-carbonitrile.[5]

  • The nitrile group is then converted to the N-methylamide.[4]

  • The final step involves demethylation to produce 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide.[4][5]

Visualized Synthetic Pathways

Fruquintinib_Synthesis_Final_Step Benzofuran 6-hydroxy-N,2-dimethyl- benzofuran-3-carboxamide Reagents K₂CO₃, Acetonitrile (or DMF), Heat Benzofuran->Reagents Quinazoline 4-chloro-6,7-dimethoxy- quinazoline Quinazoline->Reagents Fruquintinib Fruquintinib Reagents->Fruquintinib

Caption: Final coupling step in Fruquintinib synthesis.

Caption: Comparative synthesis routes to the key benzofuran intermediate.

References

Unveiling the Target Selectivity of 6-Hydroxybenzofuran-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-hydroxybenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the cross-reactivity profile of these compounds is paramount for developing selective and safe therapeutics. This guide provides a comparative analysis of the target selectivity of various 6-hydroxybenzofuran-based compounds, supported by experimental data and detailed protocols to aid in the evaluation and design of novel drug candidates.

Comparative Analysis of Target Inhibition

The following table summarizes the in vitro inhibitory activities of representative benzofuran derivatives against a panel of protein kinases and other cellular targets. This data highlights the diverse selectivity profiles achievable with modifications to the core 6-hydroxybenzofuran structure.

Compound IDPrimary TargetIC50 (nM) vs. Primary TargetOff-Target(s)IC50 (nM) vs. Off-Target(s)Selectivity IndexReference
Compound 5k PfGSK-30.48HsGSK-3β>10,000>20,833[1]
Compound 5m PfGSK-3440HsGSK-3β>10,000>22.7[1]
Compound 5p PfGSK-31.1HsGSK-3β>10,000>9,091[1]
Compound 5r PfGSK-30.8HsGSK-3β>10,000>12,500[1]
Compound 5s PfGSK-30.6HsGSK-3β>10,000>16,667[1]
Compound 9h CDK240.91MRC-5 (normal cells)27,70016.20[2]
Compound 11d CDK241.70MRC-5 (normal cells)74,00024.75[2]
Compound 13b CDK2Not specifiedMRC-5 (normal cells)18,10010.58[2]
Compound S6 Aurora BNot specified in abstract--High[3]
GW4064 FXR (EC50)65Histamine H1, H4 (activation), H2 (inhibition)Not specified-[4]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A higher selectivity index indicates greater selectivity for the primary target over the off-target. PfGSK-3 refers to Plasmodium falciparum glycogen synthase kinase-3, and HsGSK-3β refers to human glycogen synthase kinase-3 beta. MRC-5 is a normal human lung fibroblast cell line, and the IC50 values represent cytotoxicity. FXR refers to the Farnesoid X receptor.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the assessment of cross-reactivity for 6-hydroxybenzofuran-based compounds.

In Vitro Protein Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

  • Test compounds (6-hydroxybenzofuran derivatives) dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding the purified protein kinase.

  • Start the phosphorylation reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate or spot onto phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the filters extensively to remove unincorporated radiolabeled ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation (Cytotoxicity) Assay

This assay assesses the effect of a compound on the viability and growth of cancer and normal cell lines.

Materials:

  • Human cancer cell lines and normal cell lines (e.g., MRC-5)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin, CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • Add the MTT reagent to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.

  • Determine the IC50 value, representing the concentration that causes 50% inhibition of cell proliferation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of these studies, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cross-Reactivity Screening cluster_compound Compound Preparation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis compound_synthesis Synthesis of 6-Hydroxybenzofuran Derivatives compound_dilution Serial Dilution in DMSO compound_synthesis->compound_dilution kinase_assay Kinase Inhibition Assay compound_dilution->kinase_assay binding_assay Receptor Binding Assay compound_dilution->binding_assay proliferation_assay Cellular Proliferation Assay (Cancer vs. Normal Cells) compound_dilution->proliferation_assay signaling_assay Cellular Signaling Pathway Analysis compound_dilution->signaling_assay ic50_determination IC50/EC50 Determination kinase_assay->ic50_determination binding_assay->ic50_determination proliferation_assay->ic50_determination signaling_assay->ic50_determination selectivity_analysis Selectivity Profile Analysis ic50_determination->selectivity_analysis

Caption: Workflow for assessing the cross-reactivity of 6-hydroxybenzofuran compounds.

signaling_pathway Simplified Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling receptor Receptor kinase1 Upstream Kinase receptor->kinase1 kinase2 Target Kinase (e.g., CDK2, Aurora B) kinase1->kinase2 substrate Substrate Protein kinase2->substrate response Cellular Response (e.g., Proliferation, Survival) substrate->response inhibitor 6-Hydroxybenzofuran Inhibitor inhibitor->kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway by a 6-hydroxybenzofuran-based compound.

References

Safety Operating Guide

Proper Disposal of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage this chemical waste stream effectively.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. Prevent contact with skin and eyes.[1]

  • Emergency Procedures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

    • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Do not dispose of this chemical in the regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Treat all this compound and any materials contaminated with it (e.g., gloves, absorbent paper, weighing boats) as solid hazardous chemical waste.

  • Do not mix this waste with other waste streams unless they are known to be compatible. Keep it segregated from incompatible materials such as strong oxidizing agents.

Step 2: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for solid waste. The original container is often a suitable choice if it is in good condition.[2] The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The date when waste was first added to the container (accumulation start date).

    • The physical state of the waste (solid).

    • A clear statement of the potential hazards (e.g., "Irritant," "Handle with Care").

    • Your name, department, and contact information.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.

  • The SAA should be located away from general work areas and sources of ignition.

  • Ensure the container is kept closed at all times, except when adding waste.

  • If storing with other waste containers, ensure segregation from incompatible wastes. For instance, keep acidic waste separate from basic waste.

Step 4: Arranging for Disposal

  • Once the waste container is full (leaving some headspace to prevent overfilling) or has been in storage for the maximum allowable time (see table below), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting an online form or contacting the EHS office directly.

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel or certified contractors will handle the collection and transportation.

Quantitative Operational and Disposal Limits

The following table summarizes key quantitative limits for the temporary storage of hazardous chemical waste in a laboratory setting. These are general guidelines; always consult your institution's specific policies.

ParameterGuideline
Maximum Storage Time in SAA Up to 9-12 months from the accumulation start date.
SAA Quantity Limit Typically no more than 55 gallons of hazardous waste.
Container Fill Level Do not fill to more than 90% capacity to allow for expansion.
Empty Container Rinsing For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. For others, the first rinse is typically collected.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate 6-Hydroxy-2-methylbenzofuran- 3-carboxylic acid waste B Segregate as solid hazardous waste A->B C Select a compatible, leak-proof container B->C D Affix a 'Hazardous Waste' label with all required information C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Keep container closed and segregated from incompatibles E->F G Is container full or storage time limit reached? G->F No H Contact Environmental Health & Safety (EHS) for waste pickup G->H Yes I EHS or licensed contractor collects and disposes of waste H->I

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to mitigate risks of exposure through inhalation, skin contact, or eye contact. The following table summarizes the necessary protective gear.

Protection Type Required PPE Specifications & Rationale
Eye Protection Safety glasses or gogglesEssential for preventing eye contact with the chemical. For activities with a higher risk of splashing, safety goggles are recommended.[1]
Hand Protection Chemical-impermeable glovesNitrile or other suitable chemically resistant gloves should be worn to prevent skin contact.[1][2]
Body Protection Laboratory coatA standard lab coat is necessary to protect against spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated areaHandling should occur in a chemical fume hood or other well-ventilated space to avoid the formation and inhalation of dust.[3]

II. Experimental Protocols: Handling and Operational Plan

Proper handling techniques are crucial to minimize exposure and prevent contamination. The following step-by-step process outlines the safe handling of this compound in a laboratory setting.

Step 1: Preparation

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Cover the work surface with absorbent bench paper to contain any potential spills.

  • Confirm that all required PPE is available and in good condition.

Step 2: Weighing and Dispensing

  • Whenever possible, handle the solid chemical in a designated area for toxic powders.[3]

  • Use a weigh boat or similar container to minimize the risk of spills.

  • Keep the container of the chemical closed as much as possible to prevent the generation of airborne dust.

Step 3: Post-Handling

  • Thoroughly clean the work area and any equipment used.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

III. Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

  • After Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a physician if irritation persists.

  • After Eye Contact: Rinse the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.

  • After Swallowing: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

IV. Disposal Plan

The majority of organic compounds are classified as hazardous waste and require proper disposal procedures.[4]

  • Solid Waste:

    • Collect any solid this compound waste and contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, clearly labeled hazardous waste container.

  • Contaminated PPE:

    • Used gloves and other contaminated disposable PPE should also be placed in the hazardous waste container.

  • General Laboratory Waste:

    • Uncontaminated lab debris such as clean filter paper and gloves can be disposed of in the regular trash.[4]

It is imperative to adhere to your institution's and local regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in the regular trash.[4]

V. Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Chemical don_ppe->weigh transfer Transfer to Reaction weigh->transfer clean_area Clean Work Area transfer->clean_area dispose_solid Dispose of Solid Waste (Hazardous) clean_area->dispose_solid dispose_ppe Dispose of Contaminated PPE (Hazardous) clean_area->dispose_ppe remove_ppe Remove PPE dispose_solid->remove_ppe dispose_ppe->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.